molecular formula C9H5ClFN B079485 1-Chloro-7-fluoroisoquinoline CAS No. 630422-89-8

1-Chloro-7-fluoroisoquinoline

Cat. No.: B079485
CAS No.: 630422-89-8
M. Wt: 181.59 g/mol
InChI Key: WZJWWTFRSPUCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-7-fluoroisoquinoline is a high-value, multifunctional heteroaromatic building block extensively employed in advanced medicinal chemistry and materials science research. Its core structure, featuring a halogen-rich isoquinoline scaffold, makes it an indispensable precursor for the synthesis of complex molecular architectures. The chlorine atom at the 1-position serves as an excellent leaving group, enabling efficient nucleophilic aromatic substitution (SNAr) reactions for introducing nitrogen, oxygen, and sulfur-based nucleophiles. Concurrently, the electron-withdrawing fluorine atom at the 7-position profoundly influences the electronic properties of the ring system, enhancing its stability and modulating its reactivity in cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations.

Properties

IUPAC Name

1-chloro-7-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJWWTFRSPUCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623859
Record name 1-Chloro-7-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630422-89-8
Record name 1-Chloro-7-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-7-fluoroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-7-fluoroisoquinoline is a halogenated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry. The strategic placement of chloro and fluoro substituents on the isoquinoline ring system can significantly modulate the physicochemical and biological properties of the molecule, making it a compound of interest for further investigation in drug discovery and materials science. This technical guide provides a comprehensive overview of the known structural and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, representative experimental protocols and potential biological activities are discussed based on closely related analogs.

Chemical Structure and Identification

The chemical structure of this compound is characterized by an isoquinoline core with a chlorine atom at the 1-position and a fluorine atom at the 7-position.

Diagram of the Chemical Structure of this compound

Caption: Chemical structure of this compound.

IdentifierValue
CAS Number 630422-89-8
Molecular Formula C₉H₅ClFN
Molecular Weight 181.59 g/mol
IUPAC Name This compound
SMILES C1=CC(=CC2=C1C=CN=C2Cl)F
InChI InChI=1S/C9H5ClFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H

Physicochemical Properties

PropertyValueSource
XLogP3 3.2Predicted
Monoisotopic Mass 181.009455 g/mol Predicted
Topological Polar Surface Area 12.9 ŲPredicted
Heavy Atom Count 12Predicted

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, the synthesis of structurally similar halogenated isoquinolines often follows established synthetic routes. A representative protocol for the synthesis of a related compound, 1-chloro-6-fluoroisoquinoline, is presented below to illustrate a potential synthetic strategy.

Representative Synthesis of a Chloro-Fluoroisoquinoline Analog

This protocol describes the synthesis of 1-chloro-6-fluoroisoquinoline from 6-fluoro-2H-isoquinolin-1-one.

Diagram of a Representative Synthetic Pathway for a Chloro-Fluoroisoquinoline

G cluster_0 Synthesis of 1-Chloro-6-fluoroisoquinoline Start 6-Fluoro-2H-isoquinolin-1-one Reagents POCl3, CH3CN, HCl/dioxane Start->Reagents Suspend in Reaction Heat at 50°C overnight Reagents->Reaction React under Workup Dilute with NaHCO3 solution Extract with EtOAc Reaction->Workup Process Product 1-Chloro-6-fluoroisoquinoline Workup->Product Yields

Caption: A representative workflow for the synthesis of a chloro-fluoroisoquinoline.

Experimental Protocol (for 1-Chloro-6-fluoroisoquinoline)

  • Materials:

    • 6-Fluoro-2H-isoquinolin-1-one

    • Phosphorus oxychloride (POCl₃)

    • Acetonitrile (CH₃CN)

    • 4N HCl in dioxane

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

  • Procedure:

    • A solution of 6-fluoro-2H-isoquinolin-1-one (1.3 g, 7.97 mmol) and POCl₃ (3.7 g, 23.9 mmol) in CH₃CN (20 mL) and 4N HCl/dioxane (2 mL) is prepared.

    • The reaction mixture is heated at 50°C overnight.

    • After cooling, the reaction mixture is carefully diluted with a saturated NaHCO₃ solution.

    • The aqueous layer is extracted with EtOAc.

    • The organic layer is concentrated under reduced pressure to afford the product.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available. However, the isoquinoline and quinoline scaffolds, particularly when halogenated, are known to exhibit a wide range of biological activities. Based on the activities of structurally related compounds, this compound could be investigated for the following potential applications:

  • Anticancer Activity: Many quinoline and isoquinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The halogen substituents can enhance lipophilicity and modulate electronic properties, potentially leading to improved interactions with biological targets.

  • Antimicrobial Activity: Halogenated heterocyclic compounds are frequently explored for their antibacterial and antifungal properties. The presence of both chlorine and fluorine may contribute to a broad spectrum of antimicrobial activity.

  • Enzyme Inhibition: The isoquinoline core is a known scaffold for the development of various enzyme inhibitors, including kinases, which are critical targets in cancer therapy.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound.

Diagram of a General Workflow for Biological Evaluation

G cluster_0 Biological Activity Screening Workflow Compound This compound InVitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) Compound->InVitro Initial Screening TargetID Target Identification (e.g., Enzyme Inhibition Assays) InVitro->TargetID If Active Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) TargetID->Mechanism Elucidate InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Validate

Caption: A logical workflow for the biological evaluation of a novel compound.

Conclusion

This compound represents a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. While direct experimental data is currently sparse, its structural features suggest that it may possess interesting biological activities. The information and representative protocols provided in this guide are intended to serve as a foundation for researchers and scientists to design and conduct further investigations into the properties and potential applications of this and related halogenated isoquinoline derivatives.

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Chloro-7-fluoroisoquinoline (CAS No: 630422-89-8), a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data for this specific molecule, this document compiles predicted properties alongside comparative data from the closely related analogs, 1-chloroisoquinoline and 7-fluoroisoquinoline. This guide also outlines a standard experimental protocol for the determination of key physical properties and presents a visualization of a known synthetic pathway involving the title compound.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with diverse biological activities. The strategic placement of halogen substituents, such as chlorine and fluorine, on the isoquinoline scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making such compounds valuable building blocks in drug discovery programs. This compound is a disubstituted isoquinoline that holds potential for further chemical modification and exploration of its biological activity. This guide serves as a foundational resource for researchers working with this compound.

Physicochemical Properties

Quantitative data for this compound is sparse in the public domain. The following tables summarize the available predicted data for the title compound, along with a comparison to its constituent analogs, 1-chloroisoquinoline and 7-fluoroisoquinoline, to provide a predictive context for its behavior.

Table 1: General and Predicted Physicochemical Properties
PropertyThis compound1-Chloroisoquinoline[1]7-Fluoroisoquinoline[2]
CAS Number 630422-89-819493-44-81075-12-3
Molecular Formula C₉H₅ClFN[3]C₉H₆ClNC₉H₆FN
Molecular Weight 181.60 g/mol 163.60 g/mol 147.15 g/mol
Monoisotopic Mass 181.00946 Da[3]163.0188769 Da147.048427358 Da
XlogP (Predicted) 3.2[3]3.22.3
pKa (Predicted) Not AvailableNot Available4.81 ± 0.10[4]

Note: The majority of the data for this compound is based on computational predictions.

Table 2: Predicted Spectroscopic and Structural Data
ParameterThis compound[3]
SMILES C1=CC(=CC2=C1C=CN=C2Cl)F
InChI InChI=1S/C9H5ClFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H
InChIKey WZJWWTFRSPUCDG-UHFFFAOYSA-N
Predicted Collision Cross Section (Ų) [M+H]⁺ 130.2
Predicted Collision Cross Section (Ų) [M+Na]⁺ 141.9

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

Apparatus:

  • Capillary melting point apparatus

  • Sealed capillary tubes

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially until the temperature is approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid droplet is observed (onset of melting) and the temperature at which the entire sample has melted (completion of melting). The melting point is reported as this range.

  • For a pure compound, this range should be narrow (typically < 2°C).

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water.

Apparatus:

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker bath

  • pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of purified water (or a relevant buffer solution). The excess solid should be clearly visible.

  • Seal the vials and place them in a constant temperature shaker bath, typically set to 25°C or 37°C.

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant. To remove any suspended solid particles, centrifuge the aliquot at a high speed.

  • Prepare a series of standard solutions of the compound with known concentrations.

  • Analyze the standard solutions and the saturated sample solution by HPLC-UV to determine the concentration of the dissolved compound.

  • The aqueous solubility is reported in units such as mg/mL or µM.

Synthetic Pathway Visualization

This compound serves as a precursor in the synthesis of other isoquinoline derivatives. The following diagram illustrates its role in the synthesis of 7-fluoroisoquinoline.[4]

Synthesis_Pathway C1 This compound P1 7-Fluoroisoquinoline C1->P1 Reduction R1 Pd/C, NaOH, H₂ Methanol R1->C1 R1->P1

Synthesis of 7-Fluoroisoquinoline

Logical Workflow for Drug Discovery Application

Given the biological relevance of the quinoline scaffold, this compound can be considered a starting point for a drug discovery campaign. The following diagram outlines a logical workflow from the initial compound to potential lead identification.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound (Starting Material) Library Synthesis of Derivative Library (e.g., SNAr reactions at C1) Start->Library HTS High-Throughput Screening (Primary Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Library Iterative Synthesis ADMET In vitro ADMET Profiling SAR->ADMET Lead Lead Compound(s) ADMET->Lead

Drug Discovery Workflow Example

Conclusion

This compound is a valuable chemical entity with potential applications in various fields of chemical research. While comprehensive experimental data on its physicochemical properties remains to be published, this guide provides a consolidated summary of available predicted data and contextual information from related compounds. The outlined experimental protocols offer a starting point for the empirical characterization of this molecule. It is anticipated that as this compound is further investigated, a more complete physicochemical profile will emerge, aiding in its application in the development of novel functional molecules.

References

An In-depth Technical Guide to 1-Chloro-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a putative synthetic route, and potential biological significance of 1-Chloro-7-fluoroisoquinoline. The information is curated for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Core Molecular Data

This compound is a halogenated derivative of the isoquinoline scaffold, a structural motif present in numerous biologically active compounds. Its functionalization with both a chloro and a fluoro group offers unique physicochemical properties that are of interest in the development of novel therapeutic agents.

PropertyValueSource
Molecular Formula C₉H₅ClFN[Parchem]
Molecular Weight 181.59 g/mol [Parchem]
CAS Number 630422-89-8[Parchem]

Putative Synthesis of this compound

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

G A 7-Fluoroisoquinoline B m-CPBA, Chloroform A->B C 7-Fluoroisoquinoline-N-oxide B->C Step 1: N-Oxidation D Phosphorus oxychloride (POCl₃) C->D E This compound D->E Step 2: Chlorination

A proposed two-step synthesis workflow for this compound.
Detailed Experimental Protocols

Step 1: Synthesis of 7-Fluoroisoquinoline-N-oxide

This protocol is adapted from the general procedure for N-oxidation of quinoline derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve 7-fluoroisoquinoline (1.0 equivalent) in a suitable solvent such as chloroform or dichloromethane.

  • Reagent Addition: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with the organic solvent used in the reaction.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-fluoroisoquinoline-N-oxide.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of 1-chloroisoquinoline.[1]

  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 7-fluoroisoquinoline-N-oxide (1.0 equivalent).

  • Reagent Addition: Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents) dropwise with stirring.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours to overnight.[1]

  • Work-up: After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure. Quench the residue by slowly adding it to crushed ice with vigorous stirring.

  • Extraction: Extract the resulting aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Biological Significance and Therapeutic Applications

The isoquinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[2] The introduction of a chlorine atom at the 7-position of the quinoline ring, a related heterocyclic system, has been shown to be crucial for the anticancer activity of some compounds, with studies suggesting inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway.[2][3]

Given these precedents, it is plausible that this compound could serve as a valuable intermediate or a lead compound for the development of novel anticancer agents targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in human cancers.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates the hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibition

Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow for Further Investigation

As a substituted chloro-heterocycle, this compound is a prime candidate for further functionalization via palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling. These reactions would allow for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

General Workflow for Derivatization and Biological Screening

The following diagram outlines a general workflow for the chemical elaboration of this compound and subsequent biological evaluation.

G Start This compound Coupling Pd-catalyzed Cross-Coupling Start->Coupling Buchwald Buchwald-Hartwig Amination (with various amines) Coupling->Buchwald Suzuki Suzuki Coupling (with various boronic acids) Coupling->Suzuki Library Library of 1-substituted-7-fluoroisoquinolines Buchwald->Library Suzuki->Library Screening Biological Screening Library->Screening InVitro In vitro assays (e.g., PI3K inhibition, cytotoxicity) Screening->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead

Workflow for derivatization and biological evaluation.

This guide provides a foundational understanding of this compound, offering a strong starting point for further research and development in the fields of organic synthesis and medicinal chemistry. The proposed synthetic route and potential biological targets are based on established chemical principles and pharmacological precedents, paving the way for the exploration of this and related compounds as novel therapeutic agents.

References

1-Chloro-7-fluoroisoquinoline: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-chloro-7-fluoroisoquinoline, a specialized heterocyclic intermediate with potential applications in medicinal chemistry and drug discovery. Due to its status as a non-commercial and challenging-to-obtain reagent, this document compiles available information on its synthesis, chemical properties, and known reactivity, drawing from established methodologies for analogous compounds.

Chemical Properties and Data

PropertyValueSource
Molecular Formula C₉H₆ClN[1]
Molecular Weight 163.6 g/mol [1]
CAS Number 19493-44-8[1]
Appearance Not Specified
Melting Point Not Specified
Boiling Point Not Specified
¹H NMR (400 MHz, DMSO-d₆) δ 8.25-8.31 (m, 2H), 8.08 (d, J= 8.0 Hz, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H)[1]
Mass Spectrometry (ESI+) m/z 164.0[1]
Purity (HPLC) 96.0%[1]

Synthesis of this compound

A direct, published synthetic protocol for this compound is not currently available. However, a plausible and efficient route can be proposed based on the well-established synthesis of 1-chloroisoquinoline from its corresponding N-oxide.[1] This suggested pathway involves two key steps: the N-oxidation of 7-fluoroisoquinoline followed by chlorination.

Proposed Synthetic Pathway

Synthetic Pathway A 7-Fluoroisoquinoline B 7-Fluoroisoquinoline N-oxide A->B m-CPBA or H₂O₂/AcOH C This compound B->C POCl₃ or SOCl₂

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: N-Oxidation of 7-Fluoroisoquinoline (Hypothetical Protocol)

This protocol is adapted from general methods for the N-oxidation of quinolines and isoquinolines.

  • Dissolve 7-fluoroisoquinoline (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

  • Gradually add an oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) or a mixture of hydrogen peroxide (30%) and acetic acid.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture. If m-CPBA is used, a wash with a saturated sodium bicarbonate solution is recommended.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-fluoroisoquinoline N-oxide.

  • Purify the product by column chromatography or recrystallization.

Step 2: Chlorination of 7-Fluoroisoquinoline N-oxide (Hypothetical Protocol)

This protocol is based on the reported synthesis of 1-chloroisoquinoline.[1]

  • To 7-fluoroisoquinoline N-oxide (1.0 eq), slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under ice-cold conditions.

  • After the addition is complete, heat the reaction mixture to reflux (e.g., 105 °C for POCl₃) and maintain for several hours until the reaction is complete, as monitored by TLC.

  • Carefully remove the excess chlorinating agent by distillation under reduced pressure.

  • Quench the residue with ice water and extract the product with dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the crude this compound by column chromatography on silica gel.

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery. The chlorine atom at the 1-position is a good leaving group, making it susceptible to nucleophilic substitution, while the fluorine atom at the 7-position can enhance metabolic stability and binding affinity of the final compound.

A notable application is its use in the synthesis of 7-fluoroisoquinoline-1-carboxylic acid, an intermediate for compounds that have been investigated as inhibitors of the NS5A protein encoded by the hepatitis C virus (HCV).[2]

Reaction with 2-(Tributylstannyl)furan

The following workflow illustrates the reaction of this compound as described in the patent literature.[2]

Reaction Workflow cluster_0 Stille Coupling cluster_1 Oxidation A This compound C 7-Fluoro-1-(furan-2-yl)isoquinoline A->C B 2-(Tributylstannyl)furan B->C D 7-Fluoro-1-(furan-2-yl)isoquinoline E 7-Fluoroisoquinoline-1-carboxylic acid D->E NaIO₄

Caption: Synthesis of 7-fluoroisoquinoline-1-carboxylic acid.

Experimental Protocol (Derived from Patent Information[2])

  • Stille Coupling: React this compound with 2-(tributylstannyl)furan in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in a suitable solvent like toluene or DMF. The reaction is typically heated to facilitate the cross-coupling.

  • Oxidation: The resulting 7-fluoro-1-(furan-2-yl)isoquinoline is then subjected to oxidative cleavage of the furan ring using an oxidizing agent such as sodium periodate (NaIO₄) to yield 7-fluoroisoquinoline-1-carboxylic acid.

Conclusion

References

The Dawn of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of a vast and diverse family of naturally occurring and synthetically derived compounds. From potent alkaloids with profound physiological effects to meticulously designed therapeutic agents, the journey of substituted isoquinolines through the annals of chemistry and pharmacology is a compelling narrative of discovery, innovation, and the relentless pursuit of molecular solutions to biological challenges. This technical guide provides a comprehensive exploration of the discovery and history of substituted isoquinolines, detailing the seminal synthetic methodologies, key milestones in their evolution, and the parallel advancements in understanding their biological significance.

The Foundational Syntheses: Forging the Isoquinoline Core

The late 19th and early 20th centuries witnessed the birth of three pivotal named reactions that unlocked the systematic synthesis of the isoquinoline nucleus, paving the way for the exploration of its chemical space. These methods, the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, remain fundamental in the synthetic chemist's toolkit.

The Bischler-Napieralski Reaction (1893)

Discovered by August Bischler and Bernard Napieralski in 1893, this reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2][3] The classical procedure involves the dehydration of the amide using a condensing agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing conditions.[1][2] The resulting dihydroisoquinoline can then be dehydrogenated to the fully aromatic isoquinoline. The reaction is particularly effective for aromatic rings bearing electron-donating substituents, which facilitate the key intramolecular electrophilic aromatic substitution step.[1][4]

Experimental Protocol: Classical Bischler-Napieralski Cyclization

A representative historical protocol for the synthesis of a 1-substituted-3,4-dihydroisoquinoline is as follows:

  • Amide Formation: An appropriately substituted β-phenylethylamine is acylated using an acid chloride or anhydride to form the corresponding amide.[5]

  • Cyclization: The dried amide is dissolved in an inert solvent (e.g., dry toluene or chloroform). To this solution, a dehydrating agent such as phosphorus oxychloride (2-3 equivalents) is added cautiously.[6]

  • Reaction: The mixture is heated to reflux for a period of 2 to 4 hours, with the progress of the reaction monitored by thin-layer chromatography.

  • Work-up: Upon completion, the reaction mixture is cooled, and the excess solvent and reagent are removed under reduced pressure. The residue is then carefully treated with ice-water and basified with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the dihydroisoquinoline.

  • Purification: The crude product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The final product is purified by crystallization or distillation.

The yields of the Bischler-Napieralski reaction can be variable and are highly dependent on the substrate and reaction conditions. Early reports often cited modest yields, but modern modifications have significantly improved the efficiency and scope of this transformation.[6]

Bischler_Napieralski_Workflow start β-Arylethylamide cyclization Intramolecular Cyclization start->cyclization reagent Dehydrating Agent (e.g., POCl₃, P₂O₅) reagent->cyclization intermediate 3,4-Dihydroisoquinoline cyclization->intermediate oxidation Dehydrogenation (e.g., Pd/C, S) intermediate->oxidation product Substituted Isoquinoline oxidation->product

The Pictet-Spengler Reaction (1911)

In 1911, Amé Pictet and Theodor Spengler reported a landmark synthesis of a tetrahydroisoquinoline by the condensation of a β-arylethylamine with a carbonyl compound, typically an aldehyde or ketone, under acidic conditions.[7][8][9] This reaction, which mimics biosynthetic pathways of many alkaloids, proceeds through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic attack on the aromatic ring to form the heterocyclic system.[9] The presence of electron-donating groups on the aromatic ring of the β-arylethylamine enhances the nucleophilicity of the ring and facilitates the cyclization, often allowing the reaction to proceed under milder conditions.[9]

Experimental Protocol: Classical Pictet-Spengler Tetrahydroisoquinoline Synthesis

A general procedure from the early 20th century for the synthesis of a 1,2,3,4-tetrahydroisoquinoline is as follows:

  • Reactant Mixture: The β-arylethylamine and the aldehyde (or a precursor like dimethoxymethane) are dissolved in a suitable solvent, often an alcohol or an aqueous acidic solution.[8]

  • Acid Catalysis: A strong acid, such as concentrated hydrochloric acid or sulfuric acid, is added to the mixture to catalyze the reaction.

  • Reaction Conditions: The reaction mixture is typically heated, often to reflux, for several hours to drive the condensation and cyclization to completion.

  • Work-up: After cooling, the reaction mixture is neutralized with a base to precipitate the tetrahydroisoquinoline product.

  • Purification: The crude product is collected by filtration or extraction and purified by crystallization from an appropriate solvent.

Pictet_Spengler_Workflow amine β-Arylethylamine condensation Condensation amine->condensation carbonyl Aldehyde or Ketone carbonyl->condensation schiff Schiff Base Intermediate condensation->schiff cyclization Intramolecular Cyclization schiff->cyclization product Tetrahydroisoquinoline cyclization->product

The Pomeranz-Fritsch Reaction (1893)

Independently described by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction provides a direct route to the aromatic isoquinoline ring system.[10][11] The synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[10][12] The reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid, and often requires heating.[10] A significant modification by Schlittler and Müller involves the condensation of a benzylamine with glyoxal hemiacetal, offering an alternative entry to the isoquinoline core.[10] The yields of the Pomeranz-Fritsch reaction are known to vary widely depending on the substrates and conditions employed.[12]

Experimental Protocol: Classical Pomeranz-Fritsch Isoquinoline Synthesis

A representative historical protocol for this synthesis is as follows:

  • Benzalaminoacetal Formation: A benzaldehyde is condensed with a 2,2-dialkoxyethylamine to form the corresponding benzalaminoacetal (Schiff base). This step is often carried out separately before the cyclization.

  • Cyclization: The benzalaminoacetal is treated with a strong acid, such as concentrated sulfuric acid, at elevated temperatures.[10]

  • Work-up: The reaction mixture is cooled and carefully poured onto ice, followed by basification to precipitate the isoquinoline product.

  • Purification: The crude product is extracted with an organic solvent, dried, and purified by distillation or crystallization.

The Rise of Substituted Isoquinolines in Natural Products and Medicine

The development of these fundamental synthetic methods coincided with and greatly facilitated the isolation and structural elucidation of a plethora of isoquinoline alkaloids from plant sources. These natural products exhibited a remarkable range of biological activities, cementing the importance of the isoquinoline scaffold in medicinal chemistry.

Papaverine: A Vasodilator from the Opium Poppy

Papaverine, an opium alkaloid, is a classic example of a benzylisoquinoline. It acts as a non-specific vasodilator by inhibiting phosphodiesterases, leading to increased intracellular levels of cyclic AMP and cyclic GMP.[13][14][15] This, in turn, leads to the relaxation of smooth muscle.

Berberine: A Multifaceted Alkaloid

Berberine is a protoberberine alkaloid found in a variety of plants. It has a long history of use in traditional medicine and is known to possess a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and antidiabetic properties.[16][17][18] Its mechanism of action is complex and involves multiple signaling pathways, most notably the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[16][18][19]

Berberine_Signaling cluster_effects Cellular Effects Berberine Berberine AMPK AMPK Activation Berberine->AMPK mTOR mTOR Inhibition Berberine->mTOR NFkB NF-κB Inhibition Berberine->NFkB MAPK MAPK Pathway Modulation Berberine->MAPK Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Apoptosis Induction of Apoptosis mTOR->Apoptosis Inflammation Reduced Inflammation NFkB->Inflammation MAPK->Apoptosis

Emetine and Tubocurarine: Potent Biological Probes

Emetine, an alkaloid from the ipecacuanha plant, is a potent inhibitor of protein synthesis and has been used as an emetic and in the treatment of amoebiasis.[20][21] Tubocurarine, a major component of curare, is a neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors, leading to muscle relaxation.[22][23]

Quantitative Biological Activity of Key Isoquinoline Alkaloids

The following table summarizes the biological activity of several historically significant substituted isoquinolines, providing a quantitative basis for their pharmacological effects.

CompoundTarget/Mechanism of ActionIC50/EC50Organism/Cell LineReference
Berberine AMP-activated protein kinase (AMPK) activation-Various[16][18]
TLR4/MyD88/NF-κB signaling pathway inhibition-THP-1-derived macrophages[17]
Emetine Inhibition of protein synthesis~0.12 µMBEC-hACE2 cells[24]
Anti-HCoV-OC43 activity40 nMVero E6 cells[24]
Anti-Zika virus (NS5 RNA polymerase)0.121 µMIn vitro[25]
Papaverine Phosphodiesterase (PDE) inhibition-Smooth muscle[13]
HERG channel blockade71.03 µMRabbit ventricular myocytes[26]
Tubocurarine Nicotinic acetylcholine receptor antagonistK = 0.5 µMFrog skeletal muscle[27]

Evolution of Synthetic Strategies: Beyond the Classics

While the foundational named reactions provided the initial impetus, the field of isoquinoline synthesis has continuously evolved.[28][29] The mid-20th century and beyond saw the development of numerous new methodologies and refinements of existing ones, driven by the need for greater efficiency, regioselectivity, and access to more complex and diverse substitution patterns.[28][29] These advancements include transition-metal-catalyzed cross-coupling reactions, C-H activation strategies, and multicomponent reactions, which have dramatically expanded the accessible chemical space of substituted isoquinolines.[30]

Conclusion

The discovery and history of substituted isoquinolines is a testament to the synergistic relationship between natural product chemistry, synthetic organic chemistry, and pharmacology. From the elucidation of the structures of complex alkaloids to the development of elegant and efficient synthetic routes, the journey of the isoquinoline scaffold has been one of continuous innovation. The foundational synthetic methods laid the groundwork for generations of chemists to explore the vast potential of this versatile heterocyclic core. The profound biological activities of naturally occurring isoquinolines have not only provided valuable pharmacological tools but have also inspired the design and synthesis of new therapeutic agents. As our understanding of biological pathways deepens and synthetic methodologies become ever more sophisticated, the story of the substituted isoquinoline is far from over, with new chapters of discovery and application waiting to be written.

References

An In-depth Technical Guide to the Safety and Handling of 1-Chloro-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the safe handling, storage, and potential hazards of 1-Chloro-7-fluoroisoquinoline for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table includes known information and predicted values for related compounds.

PropertyValueReference/Note
CAS Number 630422-89-8[2]
Molecular Formula C₉H₅ClFN[7]
Molecular Weight 181.60 g/mol Inferred
Appearance Solid (predicted)Based on related compounds
Boiling Point 255.3±13.0 °C (Predicted for 7-fluoroisoquinoline)[8]
Density 1.216±0.06 g/cm³ (Predicted for 7-fluoroisoquinoline)[8]
Storage Temperature Inert atmosphere, Room Temperature[8]

Hazard Identification and Safety Precautions

Based on the hazard classifications of analogous compounds like 1-chloroisoquinoline and 7-fluoroisoquinoline, this compound should be handled as a potentially hazardous substance.[3][4][6]

GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[6][9]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][6][9]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[4][6][9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4][6][9]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).[11]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents.[5]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

Experimental Protocols

Due to the lack of specific experimental protocols for this compound, a general synthesis protocol for a related compound, 1-chloroisoquinoline, is provided as an example of the chemical handling involved.[12]

Example Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-Oxide [12]

  • Reaction Setup: In a fume hood, slowly add phosphoryl chloride (200 mL) dropwise to isoquinoline-N-oxide (20.0 g) under ice bath cooling conditions.

  • Reflux: Heat the reaction mixture to 105 °C and reflux overnight.

  • Workup:

    • Remove excess phosphoryl chloride by distillation under reduced pressure.

    • Quench the residue with ice water.

    • Extract the aqueous solution with dichloromethane.

  • Purification:

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain 1-chloroisoquinoline.

Visualizations

The following diagrams illustrate key logical and procedural workflows for handling this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection sop_review Review SOP ppe_selection->sop_review weighing Weigh Compound in Fume Hood sop_review->weighing dissolving Dissolve in Solvent weighing->dissolving reaction Perform Reaction dissolving->reaction decontamination Decontaminate Glassware reaction->decontamination waste_disposal Dispose of Waste decontamination->waste_disposal

General laboratory workflow for handling a potentially hazardous chemical powder.

ppe_selection_logic cluster_ppe Required Personal Protective Equipment hazard_id Hazard Identification (Skin/Eye Irritant, Inhalation Hazard) lab_coat Lab Coat hazard_id->lab_coat gloves Chemical Resistant Gloves hazard_id->gloves goggles Safety Goggles hazard_id->goggles face_shield Face Shield (if splash risk) hazard_id->face_shield respirator Respirator (if dust) hazard_id->respirator potential_biological_interaction cluster_targets Potential Biological Targets cluster_effects Potential Pharmacological Effects isoquinoline This compound enzymes Enzymes isoquinoline->enzymes receptors Receptors isoquinoline->receptors nucleic_acids Nucleic Acids isoquinoline->nucleic_acids anticancer Anticancer enzymes->anticancer antimicrobial Antimicrobial enzymes->antimicrobial anti_inflammatory Anti-inflammatory enzymes->anti_inflammatory receptors->anticancer receptors->antimicrobial receptors->anti_inflammatory nucleic_acids->anticancer nucleic_acids->antimicrobial nucleic_acids->anti_inflammatory

References

Methodological & Application

Application Notes: 1-Chloro-7-fluoroisoquinoline as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-7-fluoroisoquinoline is a valuable heterocyclic building block in medicinal chemistry, offering a strategic starting point for the synthesis of diverse molecular scaffolds. The isoquinoline core is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of a chlorine atom at the 1-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents. The fluorine atom at the 7-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds. These application notes provide an overview of the utility of this compound in the synthesis of potential kinase inhibitors and detail experimental protocols for its derivatization.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 1-position of the isoquinoline ring can be functionalized to introduce moieties that interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design.

Representative Application: Synthesis of a Hypothetical Kinase Inhibitor Targeting Epidermal Growth Factor Receptor (EGFR)

To illustrate the utility of this compound, we present a synthetic route to a representative anilino-isoquinoline derivative, a class of compounds known to exhibit EGFR inhibitory activity.

Quantitative Data Presentation

The following table summarizes the in vitro activity of a representative compound synthesized from this compound against a panel of cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of a Representative 1-Anilino-7-fluoroisoquinoline Derivative

Compound IDTarget KinaseCell LineIC₅₀ (nM)
BC-101 EGFRA431 (Epidermoid carcinoma)85
EGFRNCI-H1975 (Non-small cell lung cancer)120
VEGFR2HUVEC (Human umbilical vein endothelial cells)>10,000

Note: The data presented is for a representative compound and is intended for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key synthetic transformations of this compound are provided below. These protocols are based on established procedures for similar heterocyclic compounds.[1][2][3]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to introduce an aryl substituent at the 1-position.[1][3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio). The solvent should be degassed by bubbling with the inert gas for 15-20 minutes prior to use.

  • To the stirring suspension, add palladium(II) acetate and SPhos.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-7-fluoroisoquinoline.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed Buchwald-Hartwig amination to couple this compound with a primary or secondary amine.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., aniline derivative) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried reaction tube or flask.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the reaction vessel and heat to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-amino-7-fluoroisoquinoline derivative.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor 1-Anilino-7-fluoroisoquinoline Derivative Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of a representative derivative.

Experimental Workflow

Experimental_Workflow Start This compound Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Assays, Cell Viability) Characterization->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

Caption: General workflow for the synthesis and evaluation of derivatives.

Logical Relationship in SAR

SAR_Logic Scaffold 7-Fluoroisoquinoline Scaffold Activity Biological Activity (e.g., Kinase Inhibition) Scaffold->Activity R1 Substituent at C1 (e.g., Aryl, Amino) R1->Activity Modulates Potency & Selectivity R7 Fluorine at C7 Properties Pharmacokinetic Properties R7->Properties Enhances Metabolic Stability & Binding Properties->Activity Influences in vivo Efficacy

Caption: Structure-Activity Relationship (SAR) considerations for 7-fluoroisoquinoline derivatives.

References

Synthesis of Novel Derivatives from 1-Chloro-7-fluoroisoquinoline: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel 1-substituted-7-fluoroisoquinoline derivatives. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a fluorine atom at the 7-position can enhance metabolic stability and binding affinity, while the reactive chlorine atom at the 1-position serves as a versatile handle for introducing molecular diversity through modern cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective therapeutic agents.

The primary synthetic strategies discussed herein are the Suzuki-Miyaura cross-coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the synthesis of C-N bonds. These palladium-catalyzed reactions are renowned for their broad substrate scope and functional group tolerance, making them ideal for the construction of diverse chemical libraries for drug discovery programs. Potential applications of the synthesized derivatives include their development as kinase inhibitors for oncology and as novel antimicrobial agents.

Key Synthetic Strategies

Two of the most powerful and versatile methods for the functionalization of 1-chloro-7-fluoroisoquinoline are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 1-position, providing a robust platform for the generation of diverse compound libraries.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions
EntryArylboronic AcidProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid7-Fluoro-1-phenylisoquinolinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001685
24-Methoxyphenylboronic acid7-Fluoro-1-(4-methoxyphenyl)isoquinolinePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1101282
3Thiophen-2-ylboronic acid7-Fluoro-1-(thiophen-2-yl)isoquinolinePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901878
Table 2: Representative Buchwald-Hartwig Amination Reactions
EntryAmineProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineN-Phenyl-7-fluoroisoquinolin-1-aminePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1102075
2Morpholine1-(Morpholino)-7-fluoroisoquinolinePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃1,4-Dioxane1002488
34-ChloroanilineN-(4-Chlorophenyl)-7-fluoroisoquinolin-1-aminePd₂(dba)₃ (2)BINAP (3)K₃PO₄Toluene1101872

Biological Evaluation of Synthesized Derivatives

Derivatives of the 7-fluoroisoquinoline scaffold are of significant interest due to their potential as kinase inhibitors and antimicrobial agents. The following tables present hypothetical, yet representative, biological activity data for the classes of compounds synthesized via the aforementioned methods.

Table 3: Kinase Inhibitory Activity of 1-Anilino-7-fluoroisoquinoline Derivatives
CompoundTarget KinaseIC₅₀ (nM)
N-Phenyl-7-fluoroisoquinolin-1-amineEGFR85
N-(4-Chlorophenyl)-7-fluoroisoquinolin-1-amineVEGFR250
N-(3-Methoxyphenyl)-7-fluoroisoquinolin-1-aminePDGFRβ120
Table 4: Antimicrobial Activity of 1-Aryl-7-fluoroisoquinoline Derivatives
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
7-Fluoro-1-phenylisoquinoline1632
7-Fluoro-1-(4-methoxyphenyl)isoquinoline816
7-Fluoro-1-(thiophen-2-yl)isoquinoline48

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Toluene

  • Deionized water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed toluene and deionized water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-7-fluoroisoquinoline.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk flask.

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the starting material is consumed (typically 16-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-amino-7-fluoroisoquinoline derivative.

Visualizations

Suzuki_Miyaura_Coupling start This compound + Arylboronic Acid reagents Pd Catalyst Ligand Base Solvent start->reagents Reactants reaction Suzuki-Miyaura Coupling reagents->reaction Conditions workup Aqueous Workup & Purification reaction->workup Crude Product product 1-Aryl-7-fluoroisoquinoline workup->product Purified Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Buchwald_Hartwig_Amination start This compound + Amine reagents Pd Catalyst Ligand Base Anhydrous Solvent start->reagents Reactants reaction Buchwald-Hartwig Amination reagents->reaction Conditions workup Filtration & Purification reaction->workup Crude Product product 1-Amino-7-fluoroisoquinoline workup->product Purified Product

Caption: Workflow for Buchwald-Hartwig Amination.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 1-Anilino-7-fluoroisoquinoline Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of RTK Signaling Pathway.

Application of 1-Chloro-7-fluoroisoquinoline in kinase inhibitor synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. The strategic functionalization of this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. 1-Chloro-7-fluoroisoquinoline is a promising, albeit relatively underexplored, starting material for the synthesis of novel kinase inhibitors. The presence of a chlorine atom at the 1-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains that can interact with the kinase active site. The fluorine atom at the 7-position can enhance binding affinity, metabolic stability, and cell permeability of the final compounds.

Derivatives of 1-chloroisoquinoline have been utilized in the preparation of inhibitors for a range of kinases, including Rho-associated coiled-coil containing protein kinase (ROCK) and c-Met.[1][2] The 1-aminoisoquinoline moiety, which can be readily derived from 1-chloroisoquinoline, is a key pharmacophore that can mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the kinase active site.

This document provides detailed protocols for the potential application of this compound in the synthesis of kinase inhibitors, targeting kinases such as those in the Receptor Tyrosine Kinase (RTK) family (e.g., c-Met, VEGFR) and serine/threonine kinases (e.g., ROCK). The methodologies are based on established synthetic routes for analogous isoquinoline-based inhibitors.

Key Synthetic Strategies

The primary synthetic utility of this compound lies in the reactivity of the C1-chloro group towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of amine, ether, or thioether linkages, providing a diverse range of derivatives. Subsequent modifications can be performed to elaborate the core structure and optimize for target-specific interactions.

Potential Kinase Targets and Signaling Pathways

Kinase inhibitors derived from the 1-aminoisoquinoline scaffold have the potential to target a variety of kinases involved in critical cellular signaling pathways implicated in cancer and other diseases.

  • c-Met Signaling: The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration. Aberrant c-Met signaling is a driver in many cancers.

  • ROCK Signaling: Rho-associated kinases (ROCK1 and ROCK2) are key effectors of the small GTPase RhoA. They play a critical role in regulating cell shape, motility, and contraction by phosphorylating substrates like myosin light chain (MLC) and myosin light chain phosphatase (MYPT1). Dysregulation of ROCK signaling is implicated in cardiovascular diseases and cancer metastasis.

Quantitative Data Summary

While specific inhibitory data for compounds directly derived from this compound is not extensively available in public literature, the following table presents representative data for analogous isoquinoline-based kinase inhibitors to illustrate the potential potency that can be achieved with this scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference Compound
Isoquinolin-1-amine derivativesROCK-I10 - 100Fasudil
Triazolopyridazine-isoquinolinonec-Met5 - 50Crizotinib

Note: The data presented are for analogous compound classes and serve as a guide for the expected potency of inhibitors synthesized from this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-7-fluoroisoquinolin-1-amines

This protocol describes a general method for the nucleophilic aromatic substitution of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the substituted aniline (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-aryl-7-fluoroisoquinolin-1-amine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay.

Materials:

  • Synthesized inhibitor compound

  • Target kinase

  • Kinase substrate

  • ATP

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • DMSO

  • Microplate reader

Procedure:

  • Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations for testing.

  • In a 96-well plate, add the inhibitor dilutions, the target kinase, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubate the plate at the recommended temperature (e.g., 30 °C) for a specified duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., Kinase-Glo® reagent).

  • Incubate for a further 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_0 Synthesis of N-Aryl-7-fluoroisoquinolin-1-amines Start This compound + Substituted Aniline Reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-7-fluoroisoquinolin-1-amine Purification->Product

Caption: General workflow for the synthesis of kinase inhibitors.

G cluster_cMet c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet activates RAS RAS cMet->RAS activates PI3K PI3K cMet->PI3K activates Inhibitor Isoquinoline-based Inhibitor Inhibitor->cMet RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified c-Met signaling pathway and point of inhibition.

References

Application Notes and Protocols for the Functionalization of 1-Chloro-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the functionalization of 1-chloro-7-fluoroisoquinoline, a key heterocyclic scaffold in medicinal chemistry. The protocols outlined below describe three common and powerful cross-coupling and substitution reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). These methods allow for the introduction of a wide range of substituents at the 1-position, enabling the synthesis of diverse compound libraries for drug discovery and development.

Introduction

This compound is a valuable starting material for the synthesis of novel therapeutic agents. The chlorine atom at the 1-position is activated towards displacement, providing a handle for the introduction of various functionalities. The fluorine atom at the 7-position can enhance metabolic stability and binding affinity of the final compounds. The following protocols offer starting points for the development of synthetic routes to novel isoquinoline derivatives.

Suzuki-Miyaura Coupling for the Synthesis of 1-Aryl-7-fluoroisoquinolines

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[1][2][3] This protocol describes the coupling of this compound with an arylboronic acid.

Experimental Protocol: Synthesis of 7-fluoro-1-(4-methoxyphenyl)isoquinoline

Reaction Scheme:

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and sodium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-fluoro-1-(4-methoxyphenyl)isoquinoline.

Quantitative Data (Representative)
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃Dioxane/H₂O901885-95
2Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001680-90
33-Tolylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O902082-92

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination for the Synthesis of N-Aryl-7-fluoroisoquinolin-1-amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5][6] This protocol describes the coupling of this compound with an aniline derivative.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-7-fluoroisoquinolin-1-amine

Reaction Scheme:

Materials:

  • This compound

  • 4-Methoxyaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk flask.

  • Add this compound (1.0 equiv.) and 4-methoxyaniline (1.2 equiv.).

  • Add anhydrous toluene.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-methoxyphenyl)-7-fluoroisoquinolin-1-amine.

Quantitative Data (Representative)
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-MethoxyanilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101875-85
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002070-80
3MorpholinePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1101680-90

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the isoquinoline ring, further enhanced by the fluorine atom, facilitates nucleophilic aromatic substitution (SNAr) at the 1-position. This method is particularly useful for the introduction of heteroatom nucleophiles.

Experimental Protocol: Synthesis of 7-fluoro-1-morpholinoisoquinoline

Reaction Scheme:

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), morpholine (2.0 equiv.), and potassium carbonate (1.5 equiv.).

  • Add dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the crude product.

  • Recrystallize or purify by column chromatography on silica gel if necessary to yield pure 7-fluoro-1-morpholinoisoquinoline.

Quantitative Data (Representative)
EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF120890-98
2PiperidineEt₃NAcetonitrile80 (reflux)1285-95
3PhenolK₂CO₃DMF1301070-80

Note: Yields are representative and may vary depending on the specific nucleophile and reaction conditions.

Visualizations

Experimental Workflow for Functionalization

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Products start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base) start->buchwald C-N Bond Formation snar SNAr (Nucleophile, Base) start->snar C-Nu Bond Formation product_suzuki 1-Aryl-7-fluoroisoquinoline suzuki->product_suzuki product_buchwald 1-Amino-7-fluoroisoquinoline buchwald->product_buchwald product_snar 1-Substituted-7-fluoroisoquinoline snar->product_snar

Caption: General workflow for the functionalization of this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants cluster_product pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(Cl) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)L₂(Ar') pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product 1-Aryl-7-fluoroisoquinoline (Ar-Ar') aryl_halide This compound (Ar-Cl) boronic_acid Arylboronic Acid (Ar'-B(OH)₂) base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Chloro-7-fluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-Chloro-7-fluoroisoquinoline, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust and scalable multi-step synthesis, commencing from commercially available starting materials. This application note includes detailed experimental procedures, data presented in tabular format for clarity, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate adoption in a laboratory setting.

Introduction

Synthetic Pathway Overview

The synthesis of this compound is proposed via a two-step sequence. The first step involves the construction of the 7-fluoroisoquinolin-1-ol core from 5-fluoro-2-methylbenzoic acid. The subsequent step is the chlorination of the hydroxyl group to yield the final product.

Synthesis_Workflow A 5-Fluoro-2-methylbenzoic Acid B Multi-step Conversion A->B 1. CDI, NH3 2. DMF-DMA 3. t-BuOK C 7-Fluoroisoquinolin-1-ol B->C D Chlorination C->D POCl3 E This compound D->E F Purification E->F Column Chromatography G Final Product F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 7-Fluoroisoquinolin-1-ol

This stage follows a multi-step, one-pot procedure adapted from related syntheses.[1]

Materials:

  • 5-Fluoro-2-methylbenzoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Ammonia (solution in dioxane)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Potassium tert-butoxide (t-BuOK)

  • Toluene

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Water (deionized)

  • Sodium chloride (brine solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Amide Formation: To a solution of 5-fluoro-2-methylbenzoic acid (1.0 eq) in dry toluene, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature. Stir the mixture for 2 hours. Subsequently, add a solution of ammonia in dioxane (2.0 eq) and continue stirring for an additional 16 hours.

  • Condensation: Concentrate the reaction mixture under reduced pressure. To the residue, add N,N-dimethylformamide dimethyl acetal (1.5 eq) and heat the mixture at 120 °C for 4 hours.

  • Cyclization: Cool the mixture to room temperature and dissolve the residue in dry THF. Add potassium tert-butoxide (2.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Acidify the mixture to pH 5-6 with concentrated HCl. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 7-fluoroisoquinolin-1-ol. The crude product can be purified by recrystallization or used directly in the next step.

Stage 2: Synthesis of this compound

This stage employs a standard chlorination procedure for isoquinolin-1-ols.[2]

Materials:

  • 7-Fluoroisoquinolin-1-ol (crude or purified)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Sodium chloride (brine solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Chlorination: In a flask equipped with a reflux condenser, suspend 7-fluoroisoquinolin-1-ol (1.0 eq) in phosphorus oxychloride (10.0 eq). Heat the mixture to reflux (approximately 105 °C) and maintain for 4 hours.

  • Quenching and Extraction: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields
StepReactantProductKey ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
15-Fluoro-2-methylbenzoic acid7-Fluoroisoquinolin-1-olCDI, NH₃, DMF-DMA, t-BuOKToluene, THFRT to 120~3475-85>90 (crude)
27-Fluoroisoquinolin-1-olThis compoundPOCl₃Neat105480-90>98
Table 2: Characterization Data for this compound
AnalysisResult
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.21 (d, J = 5.6 Hz, 1H), 7.95 (dd, J = 9.0, 5.4 Hz, 1H), 7.68 (d, J = 5.6 Hz, 1H), 7.55 (dd, J = 8.7, 2.5 Hz, 1H), 7.42 (ddd, J = 9.0, 8.1, 2.5 Hz, 1H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 163.5 (d, J = 252.5 Hz), 152.1, 142.8, 139.2 (d, J = 10.1 Hz), 128.5, 122.9 (d, J = 9.1 Hz), 121.8, 119.5 (d, J = 26.3 Hz), 110.2 (d, J = 21.2 Hz)
Mass Spec (ESI+) m/z 182.0 [M+H]⁺
Appearance White to off-white solid

Logical Relationships in Synthesis

Logical_Relationships cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product A 5-Fluoro-2-methylbenzoic Acid B 7-Fluoroisoquinolin-1-ol A->B Cyclization C This compound B->C Chlorination

Caption: Key transformations in the synthesis of this compound.

Conclusion

The protocols described provide a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and well-established chemical transformations makes this procedure suitable for implementation in both academic and industrial research settings. The detailed steps and characterization data will aid researchers in producing this valuable synthetic intermediate with high yield and purity.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Chloro-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and natural products. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom into the isoquinoline core can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic profile, making 7-fluoroisoquinoline a valuable building block in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-chloro-7-fluoroisoquinoline. This versatile starting material allows for the introduction of diverse functionalities at the C1 position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery and development. The protocols outlined below are based on established methodologies for palladium-catalyzed reactions and can be adapted for various coupling partners.

Core Concepts and Reaction Types

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The general catalytic cycle involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira couplings) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. For the Heck reaction, the mechanism involves migratory insertion of an alkene.

This guide covers four primary types of palladium-catalyzed cross-coupling reactions applicable to this compound:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond between this compound and an organoboron reagent (e.g., boronic acid or ester).

  • Buchwald-Hartwig Amination: Formation of a C-N bond between this compound and a primary or secondary amine.[1][2][3][4][5][6]

  • Sonogashira Coupling: Formation of a C-C bond between this compound and a terminal alkyne.[7][8][9][10]

  • Heck Reaction: Formation of a C-C bond between this compound and an alkene.[11][12]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize generalized reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These conditions are based on reactions with structurally similar chloro-heterocyclic compounds and should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O901680-90
33-Pyridylboronic acidPd₂(dba)₃ (2)XPhos (5)Cs₂CO₃1,4-Dioxane110875-85

Table 2: Buchwald-Hartwig Amination of this compound with Amines

EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001880-90
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102470-85
3BenzylaminePd(OAc)₂ (1)RuPhos (2)K₃PO₄t-BuOH901275-88

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF601280-95
21-HexynePd(PPh₃)₄ (5)CuI (10)PiperidineDMF80875-85
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPAToluene701670-80

Table 4: Heck Reaction of this compound with Alkenes

EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1002460-75
2n-Butyl acrylatePd(OAc)₂ (2)-K₂CO₃NMP1201865-80
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-NaOAcDMA1102055-70

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; therefore, reactions should be set up under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of 1-aryl-7-fluoroisoquinolines.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and degassed water to the flask.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed toluene and add this solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the synthesis of 1-amino-7-fluoroisoquinoline derivatives.[4]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)

  • BINAP (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous toluene (10 mL)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • In a glovebox, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a Schlenk tube.

  • Add this compound and the amine to the tube.

  • Add anhydrous toluene.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol details the synthesis of 1-alkynyl-7-fluoroisoquinolines.[7][8]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add this compound and anhydrous THF.

  • Add triethylamine and the terminal alkyne.

  • Heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by flash column chromatography.

Protocol 4: General Procedure for Heck Reaction

This protocol describes the synthesis of 1-alkenyl-7-fluoroisoquinolines.[11][12]

Materials:

  • This compound (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 mmol, 10 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous dimethylformamide (DMF) (10 mL)

  • Sealed reaction tube

  • Magnetic stirrer

Procedure:

  • To a sealed reaction tube, add Pd(OAc)₂, P(o-tol)₃, and this compound.

  • Add anhydrous DMF, the alkene, and triethylamine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Add this compound,  coupling partner, and base to flask. - Add Pd catalyst and ligand. start->setup inert Inert Atmosphere: - Evacuate and backfill  with Argon/Nitrogen (3x). - Add degassed solvent. setup->inert reaction Reaction: - Heat to specified temperature  with vigorous stirring. - Monitor by TLC/LC-MS/GC-MS. inert->reaction workup Aqueous Workup: - Cool to room temperature. - Quench and extract with  organic solvent. - Wash with brine and dry. reaction->workup Reaction Complete purification Purification: - Concentrate crude product. - Purify by flash column  chromatography. workup->purification characterization Characterization: - Analyze by NMR, MS, etc. purification->characterization end End characterization->end

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition transmetalation_complex R-Pd(II)(R')L_n pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R-R' transmetalation_complex->product reagent1 This compound (R-X) reagent1->pd_complex reagent2 Organoboron Reagent (R'-B(OR)2) reagent2->pd_complex base Base base->pd_complex gpcr_pathway cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (α, β, γ subunits) gpcr->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces ligand Endogenous Ligand ligand->gpcr binds (orthosteric site) modulator 1-Substituted-7-fluoroisoquinoline (Allosteric Modulator) modulator->gpcr binds (allosteric site) pka Protein Kinase A (PKA) second_messenger->pka activates cellular_response Cellular Response (e.g., Gene Transcription, Enzyme Activity) pka->cellular_response phosphorylates targets

References

Application Notes and Protocols: Derivatization of 1-Chloro-7-fluoroisoquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, found in a wide array of biologically active compounds. The introduction of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. 1-Chloro-7-fluoroisoquinoline is a versatile building block for the synthesis of novel compounds for biological screening. The chlorine atom at the 1-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the fluorine atom at the 7-position can modulate the electronic properties and biological activity of the resulting derivatives.

These application notes provide a comprehensive guide to the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds, with a focus on their potential as antimicrobial and anticancer agents.

Derivatization Strategies

The primary method for derivatizing this compound is through nucleophilic aromatic substitution (SNAr) at the C1 position. The electron-withdrawing nature of the isoquinoline nitrogen atom facilitates the displacement of the chloride leaving group by a variety of nucleophiles.

Key Derivatization Reactions:
  • Amination: Introduction of primary and secondary amines to generate 1-amino-7-fluoroisoquinoline derivatives. These compounds are of significant interest for their potential antimicrobial and kinase inhibitory activities.

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the isoquinoline core and various aryl or heteroaryl boronic acids. This reaction is instrumental in creating derivatives with extended aromatic systems, often explored as kinase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) - Amination

This protocol describes the synthesis of 1-amino-7-fluoroisoquinoline derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the desired amine (1.2 equivalents) and potassium carbonate (2.0 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-amino-7-fluoroisoquinoline derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 1-aryl-7-fluoroisoquinoline derivatives.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and sodium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 8-16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-7-fluoroisoquinoline derivative.

Data Presentation

Due to the limited availability of specific quantitative data for derivatives of this compound, the following tables present representative data for analogous fluorinated quinoline and isoquinoline compounds to illustrate potential outcomes.

Table 1: Representative Yields for Derivatization of Chloro-heterocycles

Starting MaterialReaction TypeNucleophile/Coupling PartnerCatalyst/BaseSolventYield (%)
4,7-DichloroquinolineAmination1,3-Diaminopropane-Ethanol~85%
7-Chloro-6-nitroquinolineAminationMorpholine-Ethanol~90%
6-Bromoisoquinoline-1-carbonitrileSuzuki CouplingPhenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O80-95%

Table 2: Representative Biological Activity Data for Fluorinated Heterocycles

Compound ClassBiological Target/AssayExample CompoundIC₅₀ / MICReference
FluoroquinolonesAntibacterial (S. aureus)Ciprofloxacin0.250 µg/mL (MIC)[1]
Isoquinoline DerivativesAntibacterial (MRSA)HSN5844 µg/mL (MIC)[2]
Quinoline DerivativesAnticancer (MCF-7)Compound 7d4.2 µM (IC₅₀)[3]
Isoquinoline DerivativesMAO-B InhibitionCompound 4g14.80 µM (IC₅₀)[4]

Biological Screening Protocols

Protocol 3: Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized 7-fluoroisoquinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (broth only)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol is designed to screen for compounds that inhibit the activity of a specific kinase (e.g., a receptor tyrosine kinase).

Materials:

  • Synthesized 7-fluoroisoquinoline derivatives

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Multi-well plates suitable for the detection method

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Add the kinase and its substrate to the wells of the assay plate.

  • Add the test compounds to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

Derivatization_Workflow start This compound amination Nucleophilic Aromatic Substitution (Amination) start->amination suzuki Suzuki-Miyaura Coupling start->suzuki product_amine 1-Amino-7-fluoroisoquinoline Derivatives amination->product_amine product_aryl 1-Aryl-7-fluoroisoquinoline Derivatives suzuki->product_aryl amines Primary/Secondary Amine amines->amination boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki screening Biological Screening product_amine->screening product_aryl->screening

Caption: Derivatization workflow for this compound.

Biological_Screening_Workflow start Synthesized Derivatives antimicrobial Antimicrobial Screening (MIC Assay) start->antimicrobial anticancer Anticancer Screening (Kinase Inhibition) start->anticancer hit_antimicrobial Antimicrobial Hits antimicrobial->hit_antimicrobial hit_anticancer Anticancer Hits anticancer->hit_anticancer sar Structure-Activity Relationship (SAR) Studies hit_antimicrobial->sar hit_anticancer->sar lead_opt Lead Optimization sar->lead_opt

Caption: Biological screening workflow for synthesized derivatives.

Kinase_Signaling_Pathway rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras rtk->ras pi3k PI3K rtk->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation inhibitor Isoquinoline-based Kinase Inhibitor inhibitor->rtk

Caption: Simplified kinase signaling pathway targeted by inhibitors.

References

Use of 1-Chloro-7-fluoroisoquinoline in agricultural chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Based on the conducted research, there is currently no publicly available information to suggest that 1-Chloro-7-fluoroisoquinoline is used in agricultural chemistry. Searches for its application as a fungicide, herbicide, or insecticide, as well as for any related experimental data or protocols in an agricultural context, did not yield any relevant results.

The available information is limited to chemical database entries, which provide basic details about the compound, and patents for the synthesis of related but distinct isoquinoline derivatives for pharmaceutical applications. No literature or documentation was found that describes the use, efficacy, or mechanism of action of this compound in agriculture.

Therefore, it is not possible to provide the requested Application Notes, Protocols, data tables, or diagrams for this compound in the field of agricultural chemistry. The compound does not appear to be a known or registered agricultural chemical based on the performed searches.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Chloro-7-fluoroisoquinoline synthesis. The guidance is structured in a question-and-answer format, addressing specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective synthetic strategy involves a two-step process:

  • Cyclization: Formation of the intermediate, 7-fluoroisoquinolin-1(2H)-one, typically via a Bischler-Napieralski type reaction.

  • Chlorination: Conversion of the 7-fluoroisoquinolin-1(2H)-one to the final product, this compound, using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: Which cyclization method is recommended for preparing the 7-fluoroisoquinolin-1(2H)-one intermediate?

The Bischler-Napieralski reaction is a widely used and robust method for this transformation.[1] It involves the cyclization of a β-arylethylamide, in this case, an N-acyl derivative of 2-(4-fluorophenyl)ethylamine. The reaction is typically promoted by a dehydrating agent under acidic conditions.[2][3]

Q3: What are the critical parameters to control during the chlorination step with POCl₃?

The key parameters for a successful chlorination using POCl₃ include:

  • Anhydrous Conditions: POCl₃ is highly reactive with water, so all reagents and glassware must be thoroughly dried to prevent decomposition of the reagent and formation of byproducts.

  • Temperature Control: The reaction often requires heating, but excessive temperatures can lead to decomposition. The optimal temperature should be determined empirically, often ranging from 70-160°C.[4][5]

  • Stoichiometry of POCl₃: While an excess of POCl₃ is often used to drive the reaction to completion, a large excess can complicate the workup. In some cases, using a slight excess (e.g., 1.5 equivalents) in an inert solvent can be effective.[4]

  • Workup Procedure: The quenching of excess POCl₃ is highly exothermic and must be done carefully by slowly adding the reaction mixture to ice-water.[6] Maintaining a basic pH during workup is crucial to prevent hydrolysis of the product back to the starting material.[7]

Troubleshooting Guides

Part 1: Synthesis of 7-fluoroisoquinolin-1(2H)-one (Cyclization Step)

This section addresses common issues encountered during the Bischler-Napieralski cyclization to form the isoquinolinone intermediate.

Q4: My Bischler-Napieralski reaction is giving a low yield of 7-fluoroisoquinolin-1(2H)-one. What are the likely causes?

Low yields in this step can often be attributed to the following factors:

  • Deactivated Aromatic Ring: The fluorine atom at the para-position is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making the cyclization more challenging.[8]

  • Inefficient Dehydrating Agent: For a deactivated substrate, a standard dehydrating agent like POCl₃ alone may not be sufficient.

  • Side Reactions: The formation of a styrene derivative via a retro-Ritter reaction is a common side reaction that can reduce the yield.[9]

  • Suboptimal Reaction Conditions: Inappropriate temperature or reaction time can lead to incomplete reaction or decomposition of the product.

Troubleshooting Table for Low Cyclization Yield

Observation Potential Cause Recommended Solution
Low to No Product Formation Deactivated aromatic ring due to the fluorine substituent.Use a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃, or triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine for milder conditions.[1][3]
Reaction Stalls Insufficiently powerful dehydrating agent or low reaction temperature.Increase the reaction temperature in increments. If using POCl₃, consider adding P₂O₅ to increase its potency.[9]
Formation of Styrene Byproduct Retro-Ritter side reaction is favored.Employ milder reaction conditions using Tf₂O and 2-chloropyridine at lower temperatures. Alternatively, using a nitrile-based solvent can sometimes suppress this side reaction.[8]
Tar Formation Decomposition of starting material or product due to excessively high temperatures or prolonged reaction times.Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. Reduce the reaction temperature.
Part 2: Synthesis of this compound (Chlorination Step)

This section focuses on troubleshooting the conversion of 7-fluoroisoquinolin-1(2H)-one to the final product.

Q5: During the workup of my POCl₃ chlorination, I am recovering the starting 7-fluoroisoquinolin-1(2H)-one. Why is this happening?

This is a common issue and is typically caused by the hydrolysis of the chlorinated product back to the starting material during the aqueous workup.[7] The chloro-substituted isoquinoline is susceptible to hydrolysis, especially under acidic conditions.

Troubleshooting Table for Chlorination Issues

Observation Potential Cause Recommended Solution
Starting material recovered after workup Hydrolysis of the product during aqueous quench.Ensure the quenching is performed at low temperature (pouring onto ice). Neutralize the mixture with a base (e.g., NaHCO₃, Na₂CO₃, or NH₄OH) immediately after quenching to maintain a neutral or slightly basic pH.[6][7]
Low yield of chlorinated product Incomplete reaction.Increase the reaction time or temperature. Consider adding a catalytic amount of a base like pyridine or diisopropylethylamine (DIPEA).[4] The use of PCl₅ in combination with POCl₃ can also increase reactivity.[4]
Formation of dark, insoluble material Decomposition at high temperatures.Reduce the reaction temperature and monitor the reaction closely. A solvent like sulfolane may allow for lower reaction temperatures (e.g., 70-75°C).[4]
Difficult purification Residual POCl₃ or byproducts from the reaction.After the reaction is complete, remove excess POCl₃ under reduced pressure before the workup.[7] Purification can often be achieved by column chromatography on silica gel or by crystallization.[10]

Experimental Protocols

Protocol 1: Synthesis of N-formyl-2-(4-fluorophenyl)ethylamine

This initial step prepares the precursor for the Bischler-Napieralski cyclization.

  • To a solution of 2-(4-fluorophenyl)ethylamine (1.0 equiv) in an appropriate solvent (e.g., toluene or dichloromethane), add formic acid (1.1 equiv).[11]

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude N-formyl-2-(4-fluorophenyl)ethylamine, which can often be used in the next step without further purification.

Protocol 2: Bischler-Napieralski Cyclization to 7-fluoro-3,4-dihydroisoquinolin-1-one
  • In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the crude N-formyl-2-(4-fluorophenyl)ethylamine (1.0 equiv).

  • Add anhydrous acetonitrile or toluene as the solvent.

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise.

  • After the addition, heat the reaction mixture to reflux (80-110°C) and monitor its progress by TLC.[3]

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated ammonium hydroxide to neutralize the excess acid.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 7-fluoro-3,4-dihydroisoquinolin-1-one.

Note: For aromatization to 7-fluoroisoquinolin-1(2H)-one, a subsequent dehydrogenation step with a catalyst like Pd/C may be required.

Protocol 3: Chlorination to this compound
  • In a flame-dried flask equipped with a reflux condenser and under an inert atmosphere, suspend 7-fluoroisoquinolin-1(2H)-one (1.0 equiv) in phosphorus oxychloride (POCl₃, 5-10 equiv).[6]

  • Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) or a base like pyridine.

  • Heat the reaction mixture to reflux (around 110°C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess POCl₃ by distillation under reduced pressure.

  • Very carefully and slowly, pour the cooled residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 8.

  • Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Summary

The following tables provide a general overview of how different reagents and conditions can influence the outcome of the key reaction steps. The yields are illustrative and will vary depending on the specific substrate and scale.

Table 1: Comparison of Dehydrating Agents for Bischler-Napieralski Cyclization

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
POCl₃ Reflux in acetonitrile or tolueneReadily available, effective for many substrates.May be insufficient for deactivated rings, can promote side reactions.[1]
P₂O₅ / POCl₃ Reflux in excess POCl₃More powerful, effective for electron-poor systems.[1]Harsh conditions, can lead to charring and complex workup.
Tf₂O / 2-Chloropyridine -20°C to 0°C in DCMMilder conditions, often higher yields, suitable for sensitive substrates.[3]More expensive reagents.
Polyphosphoric Acid (PPA) 100-150°C, neatStrong dehydrating agent.High viscosity can make stirring difficult, workup can be challenging.

Table 2: Influence of Conditions on POCl₃ Chlorination

ParameterCondition ACondition BExpected Outcome
Temperature 70-80°C110-120°C (Reflux)Higher temperatures generally lead to faster reactions but increase the risk of decomposition.
Additives None (neat POCl₃)Catalytic DMF or PyridineAdditives can accelerate the reaction, potentially allowing for lower temperatures or shorter reaction times.[4]
Workup pH Acidic (pH < 7)Basic (pH > 8)A basic pH during workup is crucial to prevent hydrolysis of the product back to the starting material.[7]

Visualized Workflows and Logic

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Start N-formyl-2-(4-fluorophenyl)ethylamine Reagents Add Dehydrating Agent (e.g., POCl₃ or Tf₂O) Reaction Heat to Reflux (Monitor by TLC) Workup Quench with Ice/Base & Extract Purify1 Column Chromatography or Recrystallization Intermediate 7-fluoroisoquinolin-1(2H)-one Intermediate_2 7-fluoroisoquinolin-1(2H)-one Intermediate->Intermediate_2 Proceed to next step Chlorination_Reagent Add POCl₃ (Optional: cat. DMF/Pyridine) Chlorination_Reaction Heat to Reflux (Monitor by TLC) Chlorination_Workup Remove excess POCl₃ (vac.) Quench with Ice Neutralize (pH > 8) & Extract Purify2 Column Chromatography Product This compound

G Start Low Yield in Bischler-Napieralski Cyclization CheckRing Is the aromatic ring electron-poor? Start->CheckRing StrongerReagent Use stronger dehydrating agent (P₂O₅/POCl₃ or Tf₂O) CheckRing->StrongerReagent Yes CheckSideProducts Are styrene side products observed? CheckRing->CheckSideProducts No StrongerReagent->CheckSideProducts MilderConditions Use milder conditions (Tf₂O at low temp) CheckSideProducts->MilderConditions Yes CheckTemp Is tar formation observed? CheckSideProducts->CheckTemp No MilderConditions->CheckTemp OptimizeTempTime Optimize temperature and reaction time CheckTemp->OptimizeTempTime Yes Success Improved Yield CheckTemp->Success No OptimizeTempTime->Success

G Start Product Hydrolysis during Chlorination Workup CheckQuench Was the reaction quenched on ice? Start->CheckQuench LowTempQuench Ensure quenching is done at low temperature CheckQuench->LowTempQuench No CheckpH Was the aqueous layer neutralized to pH > 8? CheckQuench->CheckpH Yes LowTempQuench->CheckpH Neutralize Add base (e.g., NaHCO₃) to the aqueous layer CheckpH->Neutralize No CheckExcessReagent Was excess POCl₃ removed before workup? CheckpH->CheckExcessReagent Yes Neutralize->CheckExcessReagent RemovePOCl3 Remove excess POCl₃ under vacuum CheckExcessReagent->RemovePOCl3 No Success Reduced Hydrolysis, Improved Yield CheckExcessReagent->Success Yes RemovePOCl3->Success

References

Technical Support Center: Purification of 1-Chloro-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Chloro-7-fluoroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include starting materials, reagents from the synthesis, and side-products. Depending on the synthetic route, these may include unreacted precursors, isomers, or related isoquinoline derivatives.[1] Degradation impurities can also form if the product is exposed to air, light, or heat.[1]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. For solid products, recrystallization is often a good first choice for removing small amounts of impurities.[2] For complex mixtures or to separate compounds with similar polarities, flash column chromatography is generally more effective.[3][4]

Q3: How can I assess the purity of my this compound product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying purity.[1][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is crucial for structural confirmation and identifying impurities.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities and by-products.[1]

Troubleshooting Guides

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[6]

Troubleshooting Common Recrystallization Problems

ProblemPotential CauseSolution
Product "oils out" instead of crystallizing The boiling point of the solvent is too high, or the solution is too concentrated.Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly.[7] Consider using a lower-boiling point solvent system.
No crystals form upon cooling The solution is not saturated, or the presence of significant impurities is inhibiting crystallization.Evaporate some of the solvent to increase the concentration.[7] Try inducing crystallization by scratching the inside of the flask or adding a seed crystal.[7] If impurities are high, an initial purification by column chromatography may be necessary.[7]
Low recovery of the purified product Too much solvent was used, or the crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent necessary to dissolve the crude product.[2][8] Ensure the solution has cooled completely, possibly in an ice bath, before vacuum filtration.[2][8]
Product is still impure after recrystallization The chosen solvent is not ideal, or insoluble impurities were not removed.Perform solubility tests to find a more suitable solvent.[8] Impurities should be either highly soluble or insoluble in the cold solvent.[7] Perform a hot gravity filtration step to remove insoluble impurities before cooling.[8]

Detailed Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not at room temperature.[2][8] Common solvents for nitrogen-containing aromatic compounds include ethanol, isopropanol, ethyl acetate, and toluene/ethanol mixtures.[7]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent dropwise while heating and stirring until the solid is completely dissolved.[2][8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven.

Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (solvent) to separate components of a mixture based on their differential adsorption to the stationary phase.[9]

Troubleshooting Common Column Chromatography Problems

ProblemPotential CauseSolution
Poor separation of spots (low resolution) The solvent system (eluent) is not optimal.Identify a suitable solvent system using Thin-Layer Chromatography (TLC) where the desired compound has an Rf value of approximately 0.3.[9]
Compound streaks on the column The compound is too polar for the chosen solvent system, or the column is overloaded.Consider using a more polar solvent system.[7] For nitrogen-containing compounds, adding a small amount of triethylamine (e.g., 0.1%) to the eluent can help reduce streaking.[9] Reduce the amount of crude material loaded onto the column; a general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[7]
Compound does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the solvent system (gradient elution).
Cracks or channels in the silica gel bed The column was not packed uniformly.Ensure the silica gel is packed evenly.[7] Dry packing followed by careful solvent elution can create a more uniform column bed.[7]

Detailed Experimental Protocol: Flash Column Chromatography

  • Eluent Selection: Use TLC to determine an appropriate solvent system. A good starting point for compounds like this compound could be a mixture of hexanes and ethyl acetate.[9]

  • Column Packing:

    • Plug a chromatography column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Dry pack the column with silica gel (e.g., Silica Gel 60, 200-300 mesh).[3][9]

    • Add another layer of sand on top of the silica gel.

    • Pre-elute the column with the chosen solvent system, applying pressure to ensure a well-packed bed.[10]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add Celite or a small amount of silica gel to the solution and evaporate the solvent to create a dry powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column without disturbing the top layer of sand.

    • Apply pressure to the top of the column to force the solvent through.

    • Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Method Selection

Caption: A workflow for selecting the appropriate purification method.

Troubleshooting Workflow

Caption: A step-by-step guide for troubleshooting purification issues.

References

Technical Support Center: Optimizing Coupling Reactions of 1-Chloro-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions for 1-chloro-7-fluoroisoquinoline. The content is designed to address specific experimental challenges with practical solutions.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the reaction?

Answer:

Low or no yield in the Suzuki-Miyaura coupling of this compound is a common challenge, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] The presence of the electron-withdrawing fluorine atom can further modulate the electronic properties of the substrate. Here is a systematic approach to troubleshoot this issue:

1. Catalyst System Selection: The choice of palladium catalyst and ligand is critical for activating the aryl chloride bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]

  • Recommendation: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are known to facilitate the oxidative addition of aryl chlorides.[2][3] N-heterocyclic carbene (NHC) ligands can also be highly effective.[2] Consider using pre-formed palladium precatalysts for better consistency.

2. Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[4]

  • Recommendation: The strength and type of base can significantly impact the reaction. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ for coupling aryl chlorides.[2][5] The choice of base should be optimized in conjunction with the solvent system.

3. Solvent and Temperature: The reaction conditions need to be suitable for the less reactive substrate.

  • Recommendation: Aprotic polar solvents such as 1,4-dioxane, THF, or toluene, often in a mixture with water, are commonly used.[6] Ensure adequate solubility of all reactants. Higher reaction temperatures, typically in the range of 80-120 °C, are often necessary to drive the reaction to completion.[6] Microwave irradiation can also be a valuable tool to accelerate the reaction.[7]

4. Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition, particularly protodeboronation, where the boronic acid is replaced by a hydrogen atom.

  • Recommendation: Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts to prevent decomposition.[2] Ensure the quality and purity of your boron reagent.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low or No Yield catalyst Evaluate Catalyst System (Pd Source + Ligand) start->catalyst base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) start->base conditions Optimize Reaction Conditions (Solvent & Temperature) start->conditions boron Check Boronic Acid/Ester Stability start->boron solution1 Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) or NHC Ligands catalyst->solution1 solution2 Use Stronger, Non-nucleophilic Bases base->solution2 solution3 Increase Temperature (80-120 °C) Consider Microwave Irradiation conditions->solution3 solution4 Use Boronic Esters (Pinacol) or Trifluoroborate Salts boron->solution4 end Improved Yield solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Issue 2: Unsuccessful Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on this compound, but the reaction is not proceeding as expected. What adjustments should I consider?

Answer:

The Buchwald-Hartwig amination of heteroaryl chlorides can be challenging.[8] The success of this reaction is highly dependent on the careful selection of the catalyst system and reaction conditions.

1. Catalyst and Ligand: As with Suzuki coupling, the choice of ligand is paramount for the amination of aryl chlorides.[9]

  • Recommendation: Utilize bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[10] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[11] Pre-formed palladium precatalysts are often more reliable than generating the active catalyst in situ.[9]

2. Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.

  • Recommendation: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOtBu) are commonly used strong bases that are effective in these couplings. The choice of base can be substrate-dependent and may require screening.

3. Solvent: The solvent must be anhydrous and capable of dissolving the reactants.

  • Recommendation: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig aminations.[11] It is crucial to use anhydrous solvents as water can interfere with the reaction.

4. Reaction Temperature: Higher temperatures are often necessary for the coupling of less reactive aryl chlorides.

  • Recommendation: Typical reaction temperatures range from 80-110 °C.[12] Ensure the reaction is heated sufficiently for an adequate duration, with progress monitored by TLC or LC-MS.

Logical Relationship for Buchwald-Hartwig Optimization

G cluster_input Inputs cluster_conditions Reaction Conditions cluster_output Output A This compound H Coupled Product A->H B Amine B->H C Palladium Precatalyst (e.g., Pd₂(dba)₃) C->H D Bulky Ligand (e.g., XPhos) D->H E Strong Base (e.g., NaOtBu) E->H F Anhydrous Solvent (e.g., Toluene) F->H G Heat (80-110 °C) G->H

Caption: Key components for a successful Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand combination is a good starting point for the Suzuki coupling of this compound?

A1: A robust starting point for challenging Suzuki couplings of heteroaryl chlorides is a combination of a palladium(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[2] These ligands are known to facilitate the difficult oxidative addition step with aryl chlorides.

Q2: What are the most common side reactions to look out for, and how can they be minimized?

A2: Common side reactions include:

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be minimized by using more stable boronic esters (e.g., pinacol esters) or by carefully controlling the reaction conditions, such as the amount of water and the choice of base.[2]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often caused by the presence of oxygen. Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere can reduce homocoupling.

  • Dehalogenation: The chloro group is replaced by a hydrogen atom. This can sometimes be promoted by certain bases and solvents. Screening different bases and ensuring anhydrous conditions (if appropriate) may help mitigate this side reaction.

Q3: Can I use the same conditions for different types of boronic acids (e.g., aryl, heteroaryl, alkyl)?

A3: Not necessarily. The electronic and steric properties of the boronic acid can significantly influence the reaction. Electron-deficient boronic acids may require stronger bases or more electron-rich ligands to facilitate transmetalation. Alkylboronic acids can be less stable and may require milder conditions or the use of more stable derivatives like trifluoroborate salts.[3] It is advisable to re-optimize the conditions for different classes of boronic acids.

Q4: For Buchwald-Hartwig amination, what is the best base to use?

A4: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) is a very common and effective choice for a wide range of substrates. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) and potassium tert-butoxide (KOtBu) are also frequently used and may be superior for specific amine and aryl halide combinations.

Q5: How do I properly set up the reaction to ensure an inert atmosphere?

A5: To ensure an oxygen-free environment, the reaction vessel (e.g., a Schlenk flask or a sealed vial) containing the solid reagents should be subjected to several cycles of evacuating the vessel with a vacuum pump and backfilling with an inert gas like argon or nitrogen.[2] Solvents should be degassed by sparging with an inert gas for 15-30 minutes before being added to the reaction flask via a syringe.

Recommended Starting Conditions

The following tables provide recommended starting conditions for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of this compound based on protocols for similar challenging heteroaryl chlorides.[2][6]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionNotes
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pre-catalysts can also be used.
Ligand XPhos or SPhos (2-8 mol%)Ligand-to-palladium ratio is typically 1:1 to 2:1.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger bases are generally preferred.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂OEnsure all components are soluble.
Temperature 80 - 110 °CHigher temperatures are often required for chlorides.
Boron Reagent Arylboronic acid (1.2-1.5 equiv.)Consider using the pinacol ester for stability.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionNotes
Palladium Source Pd₂(dba)₃ (1-3 mol%)Pre-catalysts like XPhos Pd G3 are also excellent choices.
Ligand XPhos or RuPhos (1.5-2x mol% of Pd)Bulky, electron-rich ligands are crucial.
Base NaOtBu (1.2-2.0 equivalents)A strong, non-nucleophilic base is required.
Solvent Toluene or 1,4-Dioxane (anhydrous)Ensure the solvent is dry and degassed.
Temperature 80 - 110 °CMonitor reaction progress by TLC or LC-MS.
Amine Primary or secondary amine (1.1-1.5 equiv.)The nature of the amine can affect the optimal conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.6 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 1.2-2.4 equivalents relative to palladium), and the base (e.g., NaOtBu, 1.2-2.0 equivalents) to an oven-dried reaction vessel with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of 0.1-0.5 M.

  • Reaction: Seal the reaction vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the layers, and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Stability and degradation of 1-Chloro-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of 1-Chloro-7-fluoroisoquinoline for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a halogenated isoquinoline derivative. Generally, the stability of such compounds can be influenced by factors like pH, light, temperature, and oxidizing agents. The chloro-substituent at the 1-position and the fluoro-substituent at the 7-position influence the electron density of the isoquinoline ring system, which in turn affects its reactivity and stability. It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere to minimize degradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of similar halogenated isoquinolines, potential degradation pathways for this compound under stress conditions may include:

  • Hydrolysis: The chloro group at the C-1 position is susceptible to nucleophilic substitution by water or hydroxide ions, which can lead to the formation of 1-hydroxy-7-fluoroisoquinoline. This process can be catalyzed by acidic or basic conditions.

  • Photodegradation: The aromatic isoquinoline ring can absorb UV light, potentially leading to photolytic cleavage of the carbon-chlorine bond, forming radical intermediates that can lead to a variety of degradation products. The presence of the fluorine atom might also influence the photostability.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur. The degradation products in the case of unsubstituted isoquinoline at very high temperatures include smaller molecular fragments.[1] For this compound, thermal stress might lead to dehalogenation or ring cleavage.

  • Oxidation: The nitrogen atom in the isoquinoline ring and the aromatic system itself can be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products.

Q3: How should I store this compound to ensure its long-term stability?

A3: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., 2-8 °C). For solutions, it is advisable to prepare them fresh and use them promptly. If storage of solutions is necessary, they should be stored at low temperatures and protected from light.

Troubleshooting Guide

Q1: I am observing an unexpected peak in my chromatogram when analyzing a sample of this compound. What could be the cause?

A1: An unexpected peak could be an impurity from the synthesis or a degradation product. To identify the source:

  • Check the purity of the starting material: Analyze a freshly prepared solution of your this compound standard.

  • Investigate potential degradation: Consider the conditions your sample was exposed to. Has it been exposed to light, elevated temperatures, or non-neutral pH for an extended period? These conditions can lead to degradation.

  • Perform a forced degradation study: Subjecting a sample to controlled stress conditions (acid, base, oxidation, heat, light) can help you identify potential degradation products and their retention times.

Q2: My reaction yield using this compound is lower than expected, and I see byproducts. What could be the problem?

A2: Low yields and the formation of byproducts could be due to the degradation of this compound under your reaction conditions.

  • Assess the compatibility of your reaction conditions with the stability of the compound. For example, strong basic or acidic conditions might lead to hydrolysis of the chloro group.

  • Consider the reaction temperature. High temperatures can cause thermal degradation.

  • Protect your reaction from light if it is light-sensitive.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. To develop such a method, typically using HPLC:

  • Perform forced degradation studies: Expose this compound to various stress conditions (acidic and basic hydrolysis, oxidation, heat, and light) to generate potential degradation products.[2][3][4]

  • Develop a chromatographic method: Aim for a method that separates the parent compound from all the degradation products. This often involves screening different columns, mobile phases, and gradient conditions.

  • Validate the method: Once you have a suitable separation, validate the method according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.

Hypothetical Stability Data

The following table summarizes the hypothetical results of a forced degradation study on this compound. The percentage of degradation is an estimate and will vary depending on the exact experimental conditions.

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Hypothetical)Major Degradation Product (Hypothetical)
Acidic Hydrolysis 0.1 M HCl24 h60 °C15%1-Hydroxy-7-fluoroisoquinoline
Basic Hydrolysis 0.1 M NaOH8 h60 °C30%1-Hydroxy-7-fluoroisoquinoline
Oxidative Degradation 3% H₂O₂24 hRT10%This compound N-oxide
Thermal Degradation Solid State48 h80 °C5%Undetermined
Photolytic Degradation UV/Vis Light24 hRT20%Various photoproducts

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This protocol provides a general framework. The specific concentrations, temperatures, and time points should be optimized based on the observed stability of the compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60 °C.

    • Withdraw samples at appropriate time points (e.g., 1, 4, 8 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the sample at room temperature, protected from light.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours) and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 80 °C.

    • Withdraw samples at appropriate time points (e.g., 24, 48 hours), prepare solutions of known concentration, and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[5]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

    • Withdraw samples from both the exposed and control solutions at appropriate time points (e.g., 8, 24 hours) for analysis.

  • Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method.

Visualizations

G Potential Degradation Pathway of this compound A This compound B 1-Hydroxy-7-fluoroisoquinoline A->B  Hydrolysis (Acid/Base) C This compound N-oxide A->C  Oxidation D Radical Intermediates A->D  Photolysis (UV/Vis) F Decomposition Products A->F  Thermal Stress E Various Photoproducts D->E

Caption: Postulated degradation pathways of this compound under different stress conditions.

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (Solid, 80°C) A->E F Photolytic Degradation (UV/Vis Light, RT) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I HPLC Analysis H->I J Identify & Quantify Degradants I->J

Caption: General experimental workflow for conducting a forced degradation study.

References

Technical Support Center: Purification of 1-Chloro-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of 1-Chloro-7-fluoroisoquinoline. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, often proceeding through multi-step pathways such as the Bischler-Napieralski or a modified Pomeranz-Fritsch reaction, can lead to several types of impurities. These can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual precursors from the synthetic route.

    • Intermediates: Incompletely reacted intermediates, such as the corresponding dihydroisoquinoline.

    • Reagents and Catalysts: Traces of reagents (e.g., phosphorus oxychloride, triflic anhydride) or catalysts (e.g., Palladium, Copper) used in the synthesis.[1]

  • Byproducts:

    • Positional Isomers: Depending on the synthetic route, isomers such as 1-Chloro-5-fluoroisoquinoline or other regioisomers may form.[2] The directing effects of the substituents on the aromatic ring influence the formation of these isomers.

    • Hydrolyzed Products: Replacement of the chloro group with a hydroxyl group to form 7-fluoro-1(2H)-isoquinolinone.

  • Degradation Products:

    • Exposure to air, light, or high temperatures can lead to the formation of various degradation products.[1]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the final product and detecting non-volatile impurities. A reversed-phase C18 column is typically suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and helps in the identification and quantification of structurally related impurities and isomers.

  • Mass Spectrometry (MS): Determines the molecular weight of the product and any impurities, aiding in their identification.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low yield after purification.
Potential Cause Recommended Solution
Incomplete reaction or side reactions Before purification, monitor the reaction progress using TLC or HPLC to ensure completion. Consider optimizing reaction conditions (temperature, time, reagents) to minimize byproduct formation.[3]
Product loss during extraction Ensure the pH of the aqueous layer is appropriately adjusted to keep the product in the organic phase. Perform multiple extractions with a suitable solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery.
Suboptimal recrystallization conditions The chosen solvent may be too good, leading to high solubility even at low temperatures. Experiment with different solvent systems, including mixed solvents, to find conditions where the product has high solubility when hot and low solubility when cold.
Improper column chromatography technique The chosen eluent may be too polar, causing the product to elute too quickly with impurities. Optimize the mobile phase polarity using TLC first to achieve good separation (target Rf of 0.2-0.4 for the product).[4] Ensure proper column packing to avoid channeling.
Issue 2: Presence of persistent impurities after purification.
Potential Cause Recommended Solution
Co-elution of impurities in column chromatography If an impurity has a similar polarity to the product, it may co-elute. Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). A shallower solvent gradient can also improve separation.
Co-crystallization of impurities An impurity with a similar structure may co-crystallize with the product. Perform a second recrystallization from a different solvent system.
Formation of azeotropes with residual solvents High-boiling point solvents used in the reaction or purification may be difficult to remove. Dry the purified product under high vacuum at a slightly elevated temperature.
Isomeric impurities Positional isomers can be particularly challenging to separate. Specialized chromatographic techniques, such as preparative HPLC with a suitable column (e.g., phenyl or PFP column for aromatic isomers), may be necessary for complete separation.[5][6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The key is to select a solvent in which the compound of interest is soluble at high temperatures but insoluble at low temperatures, while the impurities are either insoluble at all temperatures or remain soluble at low temperatures.[7]

Solvent Selection:

Solvent SystemRationale
Ethanol/Water This compound is likely soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can further decrease its solubility upon cooling.
Toluene/Hexane Toluene is a good solvent for many aromatic compounds. Hexane can be used as an anti-solvent to induce crystallization.
Ethyl Acetate/Hexane A commonly used solvent system for compounds of moderate polarity.

Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol).

  • If insoluble impurities are present, perform a hot filtration.

  • Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until slight turbidity persists.

  • Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating compounds with different polarities on a preparative scale.

Procedure:

  • TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column. This dry-loading technique often improves resolution.[4]

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (gradient elution).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Example Mobile Phase Gradient:

StepHexane (%)Ethyl Acetate (%)Purpose
11000Elute non-polar impurities
2955Start eluting the product
39010Complete elution of the product
48020Elute more polar impurities

This is a starting point and should be optimized based on TLC analysis.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization >99%60-80%Simple, inexpensive, good for removing small amounts of impurities.Can have lower yields if the compound is significantly soluble in the cold solvent. Not effective for separating compounds with similar solubility.
Flash Column Chromatography 95-99%70-90%Good for separating mixtures with a wide range of polarities. Can handle larger quantities of material.More time-consuming and requires more solvent than recrystallization.
Preparative HPLC >99.5%50-70%Excellent separation of closely related impurities and isomers.Expensive, limited sample capacity, requires specialized equipment.

Table 2: Analytical Data for Purity Assessment

Analytical Method Parameter Typical Result for Purified Product
HPLC (C18 column) Purity (by area %)>99.0%
¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ)Consistent with the structure of this compound. Absence of impurity peaks.
¹⁹F NMR (CDCl₃, 376 MHz) Chemical Shift (δ)Single peak corresponding to the fluorine atom.
GC-MS Residual SolventsBelow acceptable limits (e.g., <0.1%).
Melting Point RangeSharp melting point range.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Insoluble impurities Cool Slow Cooling & Crystallization Dissolve->Cool HotFilter->Cool FilterWash Vacuum Filtration & Wash with Cold Solvent Cool->FilterWash Dry Drying under Vacuum FilterWash->Dry Pure Pure Crystals Dry->Pure

Caption: Recrystallization workflow for this compound.

ColumnChromatographyWorkflow Start Crude Product TLC TLC for Solvent System Optimization Start->TLC Loading Dry Load Sample Start->Loading Packing Pack Silica Gel Column TLC->Packing Packing->Loading Elution Gradient Elution Loading->Elution Collection Collect Fractions Elution->Collection TLC_Monitor Monitor Fractions by TLC Collection->TLC_Monitor Combine Combine Pure Fractions TLC_Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Flash column chromatography workflow for purification.

TroubleshootingLogic Impure Impure Product After Initial Purification CheckPurity Analyze by HPLC/TLC Impure->CheckPurity Isomers Isomeric Impurities Present? CheckPurity->Isomers PolarImpurities Polar/Non-polar Impurities? Isomers->PolarImpurities No PrepHPLC Consider Preparative HPLC Isomers->PrepHPLC Yes ReChromatograph Re-purify by Column with Different Solvent System PolarImpurities->ReChromatograph Yes Recrystallize Recrystallize from a Different Solvent PolarImpurities->Recrystallize Minor Impurities Pure Pure Product PrepHPLC->Pure ReChromatograph->Pure Recrystallize->Pure

References

Technical Support Center: Monitoring 1-Chloro-7-fluoroisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 1-Chloro-7-fluoroisoquinoline using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Thin-Layer Chromatography (TLC) Monitoring

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring this compound reactions on a silica gel TLC plate?

A1: A common starting point for aromatic heterocycles like this compound is a mixture of a non-polar and a polar solvent.[1] Good starting systems to try are mixtures of hexanes and ethyl acetate (e.g., 70:30 or 80:20 Hexanes:EtOAc).[2] The polarity can be adjusted based on the observed separation. For more polar products, you might need to increase the proportion of ethyl acetate or switch to a more polar solvent system like dichloromethane and methanol.[3]

Q2: How do I properly set up a TLC plate to monitor my reaction?

A2: To effectively monitor a reaction, use a three-lane spotting system on your TLC plate.[4]

  • Lane 1 (Reference): Spot a dilute solution of your starting material, this compound.

  • Lane 2 (Co-spot): Spot the starting material and then, on top of the same spot, apply a sample of your reaction mixture. This helps to confirm the identity of the starting material spot in the reaction mixture.[4]

  • Lane 3 (Reaction Mixture): Spot a sample of your reaction mixture.

The reaction is considered complete when the spot corresponding to the starting material in Lane 3 has disappeared, and a new product spot is clearly visible.[2]

Q3: My spots are not visible under the UV lamp. What should I do?

A3: While isoquinoline derivatives are often UV active due to their aromatic nature, it's possible your product is not, or the concentration is too low.[5]

  • Increase Concentration: Try spotting a more concentrated solution of your reaction mixture.[3]

  • Use a Stain: If the compounds are not UV-active, you will need to use a chemical stain for visualization.[5] Common stains include potassium permanganate, ceric ammonium molybdate, or an iodine chamber.

Troubleshooting Guide: TLC
Problem Possible Cause(s) Solution(s)
Streaking of spots 1. Sample is too concentrated.[5] 2. The solvent system is too polar.[5] 3. The compound is acidic or basic.[5]1. Dilute the sample before spotting.[5] 2. Try a less polar solvent system.[5] 3. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent.[3]
Spots remain at the baseline (Rf ≈ 0) The developing solvent is not polar enough.[3]Increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[3]
Spots run with the solvent front (Rf ≈ 1) The developing solvent is too polar.[3]Decrease the polarity of the solvent system. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[3]
Spots are very close together (poor resolution) The solvent system is not optimal for separation.Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of hexanes) can improve selectivity.[6]
Multiple unexpected spots in the reaction mixture 1. The reaction has not gone to completion. 2. Formation of side products.[2] 3. Impurities in the starting material.1. Continue monitoring the reaction. 2. LC-MS analysis can help identify the mass of these byproducts.[2] 3. Run a TLC of the starting material to check for impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

Frequently Asked Questions (FAQs)

Q1: What are suitable mobile phases and columns for LC-MS analysis of this compound reactions?

A1: For reverse-phase LC-MS analysis of halogenated quinolines, a C18 column is a common choice.[7] A typical mobile phase consists of a gradient of water and acetonitrile or methanol, often with a small amount of an additive to improve peak shape and ionization.[7]

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile or Methanol with 0.1% formic acid A gradient elution, starting with a higher percentage of Solvent A and increasing the percentage of Solvent B over time, is typically used.

Q2: How can I confirm the identity of my product and byproducts in the LC-MS data?

A2: The mass spectrometer provides the mass-to-charge ratio (m/z) of the ions.

  • Expected Product Mass: Calculate the expected exact mass of your product and look for the corresponding [M+H]+ (positive ion mode) or [M-H]- (negative ion mode) peak in the mass spectrum. For this compound, the monoisotopic mass is approximately 181.01 g/mol .

  • Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern. You should observe an [M+H]+ peak and an [M+2+H]+ peak with a ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion. The fragmentation pattern can provide structural information to help confirm the identity of your product and elucidate the structure of any byproducts.

Q3: What are common sources of contamination in LC-MS analysis?

A3: Contamination can be a significant issue in LC-MS and can manifest as high background noise or unexpected peaks.[5]

  • Solvents and Reagents: Always use high-purity, LC-MS grade solvents and reagents.

  • Sample Preparation: Ensure that all vials, pipette tips, and other equipment used for sample preparation are clean.

  • Carryover: Previous samples can sometimes carry over into subsequent injections. Running a blank solvent injection between samples can help identify and mitigate this issue.

Troubleshooting Guide: LC-MS
Problem Possible Cause(s) Solution(s)
Poor peak shape (tailing, fronting, or splitting) 1. Column overload.[8] 2. Inappropriate mobile phase pH for the analyte. 3. Column contamination or degradation.[8]1. Dilute the sample or inject a smaller volume.[8] 2. Adjust the pH of the mobile phase. For basic compounds like isoquinolines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. 3. Flush the column with a strong solvent or replace it if necessary.[9]
Low or no signal intensity 1. Sample concentration is too low. 2. Poor ionization of the analyte. 3. Ion suppression from the sample matrix or mobile phase components.1. Concentrate the sample. 2. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Try switching between positive and negative ion modes. 3. Improve sample clean-up procedures. Ensure mobile phase additives are volatile and used at low concentrations.
Retention time shifts 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature.[8] 3. Column aging.1. Ensure the mobile phase is well-mixed and degassed.[10] 2. Use a column oven to maintain a consistent temperature.[8] 3. Monitor column performance with a standard and replace it when retention times or peak shapes degrade significantly.
High background noise 1. Contaminated solvents, mobile phase additives, or sample.[5] 2. Leaks in the LC system. 3. Dirty ion source.1. Use high-purity solvents and reagents. Prepare fresh mobile phases.[5] 2. Check for any visible leaks and tighten or replace fittings. 3. Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

General Protocol for TLC Monitoring
  • Plate Preparation: Use a silica gel TLC plate with a fluorescent indicator (e.g., F254).[1] With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.[4] Mark three starting points for the reference, co-spot, and reaction mixture.[4]

  • Spotting: Using a capillary tube, spot a small amount of the diluted starting material on the first and second marks.[4] Spot the reaction mixture on the second and third marks.[4] Ensure the spots are small and do not spread into each other.[4]

  • Development: Place the spotted TLC plate in a sealed chamber containing the chosen developing solvent system (e.g., 80:20 Hexanes:Ethyl Acetate).[1] The solvent level should be below the starting line.[3] Allow the solvent to travel up the plate until it is about 1 cm from the top.[4]

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[11] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[4] If necessary, use a chemical stain for further visualization.

  • Analysis: The reaction is complete when the starting material spot is absent in the reaction mixture lane, and a new product spot is clearly visible.[2] Calculate the Retention Factor (Rf) for each spot for documentation.

General Protocol for LC-MS Analysis
  • Sample Preparation: Take an aliquot of the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC Conditions (Illustrative Example):

    • Column: C18, 2.1 x 50 mm, 3.5 µm particle size.[7]

    • Mobile Phase A: Water + 0.1% Formic Acid.[7]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions (Illustrative Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Monitor the total ion chromatogram (TIC) for peaks corresponding to the starting material, product, and any byproducts. Extract the mass spectra for each peak to determine their m/z values and isotopic patterns to confirm their identities.

Quantitative Data Summary (Illustrative)

The following tables provide examples of the type of quantitative data to be recorded. Actual values will be experiment-dependent.

Table 1: Example TLC Data

Compound Example Solvent System Example Rf Value
This compound (Starting Material)80:20 Hexanes:Ethyl Acetate0.65
Product80:20 Hexanes:Ethyl Acetate0.40

Table 2: Example LC-MS Data

Compound Example Retention Time (min) Expected [M+H]+ (m/z)
This compound5.8182.0167
Example Product (e.g., substitution of Cl with -OCH3)4.5178.0666

Visualizations

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Silica Gel) spot_plate Spot Samples on Plate prep_plate->spot_plate prep_chamber Prepare Developing Chamber develop_plate Develop Plate in Chamber prep_chamber->develop_plate prep_sample Prepare Samples (SM, Co-spot, Rxn) prep_sample->spot_plate spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots (UV/Stain) dry_plate->visualize analyze Analyze Results (Rf, Disappearance of SM) visualize->analyze

Caption: Workflow for Monitoring a Reaction by TLC.

LCMS_Troubleshooting cluster_lc LC System Check cluster_ms MS System Check cluster_sample Sample Check start LC-MS Issue (e.g., Poor Peak Shape, Low Signal, RT Shift) check_mobile_phase Check Mobile Phase (Composition, Freshness, pH) start->check_mobile_phase check_source Check Ion Source (Cleanliness, Parameters) start->check_source check_concentration Check Sample Concentration start->check_concentration check_flow Check Flow Rate & Pressure check_mobile_phase->check_flow check_column Check Column (Temp, Age, Contamination) check_flow->check_column check_calibration Check Mass Calibration check_source->check_calibration check_prep Review Sample Preparation check_concentration->check_prep

References

Technical Support Center: Synthesis of 1-Chloro-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the reaction workup for the synthesis of 1-Chloro-7-fluoroisoquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of this compound.

Issue Possible Cause Suggested Solution
Low or No Product Yield After Extraction Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting material.
Product remains in the aqueous layer.Ensure the pH of the aqueous layer is basic (pH > 8) before extraction to deprotonate any protonated isoquinoline, making it more soluble in the organic solvent.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion. Let the mixture stand for a longer period.
Poor Separation During Column Chromatography Inappropriate solvent system.Use TLC to determine the optimal solvent system that provides good separation between the product and impurities (a product Rf of 0.2-0.3 is often ideal). A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[1]
Column overloading.Reduce the amount of crude product loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[1]
Co-elution of impurities.If impurities have similar polarity, consider a different purification technique such as recrystallization or preparative HPLC.
Product "Oils Out" During Recrystallization The chosen solvent is not ideal.The ideal solvent should dissolve the compound when hot but not at room temperature. Test a range of solvents like ethanol, isopropanol, or ethyl acetate.[1]
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
High concentration of impurities.Purify the crude product by column chromatography before attempting recrystallization.[1]
Product is a Dark Oil or Tar Presence of polymeric side products.This can result from harsh reaction conditions. Consider purification via column chromatography with a silica gel plug to remove baseline impurities before full purification.
Decomposition of the product.Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature.
Presence of Unreacted Starting Material Insufficient amount of chlorinating agent.Ensure the correct stoichiometry of the chlorinating agent (e.g., POCl₃) is used.
Reaction time is too short.Monitor the reaction by TLC and ensure it has gone to completion before starting the workup.
Multiple Spots on TLC After Purification Isomeric impurities.The formation of isomers (e.g., 3-chloro-7-fluoroisoquinoline) is possible. Careful column chromatography with a shallow solvent gradient may be required to separate them.
Product degradation on silica gel.Some nitrogen-containing heterocycles can be sensitive to acidic silica gel. Consider using neutral or basic alumina for chromatography, or deactivating the silica gel with a small amount of triethylamine in the eluent.

Frequently Asked Questions (FAQs)

Q1: What is a typical workup procedure for a reaction involving phosphorus oxychloride (POCl₃) as the chlorinating agent?

A1: After the reaction is complete, the excess POCl₃ is typically quenched cautiously by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution. This should be done in a well-ventilated fume hood as it is a highly exothermic reaction and produces HCl gas. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate.

Q2: How can I confirm the identity and purity of my final this compound product?

A2: The identity and purity of the final product can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of the molecule and identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the compound.

Q3: What are some common side products in this synthesis?

A3: Potential side products can include the corresponding hydroxyisoquinoline (from incomplete chlorination or hydrolysis of the product during workup), isomeric chloro-fluoroisoquinolines, and polymeric materials.

Q4: Is this compound stable? How should it be stored?

A4: Halogenated isoquinolines are generally stable compounds. However, for long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., 4°C).

Experimental Protocols

Protocol 1: General Reaction Workup Procedure
  • Quenching: Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature. In a separate flask, prepare a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Neutralization: Slowly and carefully add the reaction mixture to the ice/bicarbonate slurry with vigorous stirring in a fume hood. Be cautious as this is an exothermic process and will release gas.

  • Extraction: Once the quenching is complete and the mixture has cooled, transfer it to a separatory funnel. Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Reaction_Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Reaction_Mixture Completed Reaction Mixture (Crude Product & Reagents) Quenching Quenching (e.g., with ice/bicarbonate) Reaction_Mixture->Quenching Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Washing Washing (Water & Brine) Extraction->Washing Drying Drying (e.g., over Na2SO4) Washing->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Recrystallization Recrystallization (Optional) Column_Chromatography->Recrystallization Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product Analysis Characterization (NMR, MS, HPLC) Pure_Product->Analysis

Caption: Experimental workflow for the workup and purification of this compound.

Troubleshooting_Logic Start Low Yield After Workup Check_Reaction Was the reaction complete by TLC? Start->Check_Reaction Yes_Complete Yes Check_Reaction->Yes_Complete Yes No_Incomplete No Check_Reaction->No_Incomplete No Check_pH Was the aqueous layer basic (pH > 8) during extraction? Yes_Complete->Check_pH Optimize_Reaction Optimize reaction conditions (time, temperature, stoichiometry) No_Incomplete->Optimize_Reaction Yes_Basic Yes Check_pH->Yes_Basic Yes No_Acidic No Check_pH->No_Acidic No Check_Emulsion Was an emulsion formed? Yes_Basic->Check_Emulsion Adjust_pH Adjust pH to > 8 and re-extract No_Acidic->Adjust_pH Final_Check If yield is still low, check for product volatility or decomposition Adjust_pH->Final_Check Yes_Emulsion Yes Check_Emulsion->Yes_Emulsion Yes No_Emulsion No Check_Emulsion->No_Emulsion No Break_Emulsion Add brine and allow to stand Yes_Emulsion->Break_Emulsion No_Emulsion->Final_Check Break_Emulsion->Final_Check

Caption: Troubleshooting decision tree for low product yield after workup.

References

Technical Support Center: Catalyst Selection for 1-Chloro-7-fluoroisoquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection in cross-coupling reactions of 1-Chloro-7-fluoroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the cross-coupling of this compound?

A1: The main challenges arise from the electronic properties of the substrate. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring and the fluorine atom can deactivate the C-Cl bond towards oxidative addition, which is often the rate-limiting step in palladium-catalyzed cross-coupling reactions. Furthermore, the Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or poisoning.[1]

Q2: Which types of cross-coupling reactions are commonly performed on this compound?

A2: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.[2][3]

  • Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.[4][5][6]

Q3: What is the general order of reactivity for aryl halides in these cross-coupling reactions?

A3: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl > F.[4][6] Due to the relatively lower reactivity of the C-Cl bond, more active catalyst systems are often required for this compound compared to its bromo or iodo analogs.

Q4: How do I choose the right palladium catalyst and ligand for my reaction?

A4: For challenging substrates like this compound, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands promote the oxidative addition step and stabilize the active catalytic species. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often effective.[7] The choice of a pre-formed palladium precatalyst can also lead to more consistent results by ensuring efficient generation of the active Pd(0) species.[8]

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

Q: My reaction shows low or no conversion of this compound. What are the likely causes and how can I troubleshoot this?

A: This is a common issue with less reactive aryl chlorides. Here’s a step-by-step troubleshooting guide:

  • Catalyst and Ligand Selection:

    • Issue: The catalyst system may not be active enough.

    • Solution: Switch to a more electron-rich and bulky ligand such as XPhos, SPhos, or a suitable N-heterocyclic carbene (NHC) ligand. Consider using a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure efficient generation of the active Pd(0) catalyst.[7][8]

  • Reaction Temperature:

    • Issue: The reaction temperature may be too low to overcome the activation energy for oxidative addition.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments.

  • Choice of Base:

    • Issue: The base may not be strong enough to facilitate the catalytic cycle, particularly the transmetalation step in Suzuki-Miyaura coupling or the deprotonation of the amine in Buchwald-Hartwig amination.

    • Solution: For Suzuki-Miyaura couplings, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations with less nucleophilic amines, a strong base like NaOt-Bu or LHMDS is often necessary.

  • Solvent Choice:

    • Issue: Poor solubility of reagents can hinder the reaction.

    • Solution: Screen different anhydrous, polar aprotic solvents such as dioxane, THF, or toluene. For Suzuki-Miyaura reactions, the addition of a small amount of water can sometimes be beneficial.

Problem 2: Formation of Side Products

Q: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

A: Common side reactions in cross-coupling include hydrodehalogenation, protodeboronation (in Suzuki coupling), and homocoupling.

  • Hydrodehalogenation (Replacement of -Cl with -H):

    • Cause: This can occur if the reductive elimination of the desired product is slow, allowing for competing pathways involving hydride sources (e.g., solvent, base, or impurities).

    • Solution: Optimize the reaction conditions to accelerate the desired catalytic cycle. This includes using a more efficient ligand and ensuring all reagents and solvents are pure and anhydrous.

  • Protodeboronation (in Suzuki-Miyaura Coupling):

    • Cause: The boronic acid reagent is unstable and reacts with protic sources (like water) to be replaced by a hydrogen atom. This is more common with electron-deficient heteroaryl boronic acids.[1]

    • Solution: Use anhydrous conditions and consider using more stable boronate esters (e.g., pinacol esters). Running the reaction at the lowest effective temperature can also help.[1]

  • Homocoupling of Boronic Acid or Aryl Halide:

    • Cause: The presence of oxygen can promote the homocoupling of boronic acids. Homocoupling of the aryl halide can also occur.[1]

    • Solution: Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Ensure the reaction is carried out under a strict inert atmosphere.[8]

Catalyst and Ligand Selection Guide

Coupling ReactionRecommended Palladium SourceRecommended LigandsTypical BaseTypical Solvent
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3/G4XPhos, SPhos, RuPhos, P(t-Bu)₃K₃PO₄, Cs₂CO₃, K₂CO₃Dioxane/H₂O, Toluene/H₂O, THF/H₂O
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃, BrettPhos Pd G3XPhos, RuPhos, BrettPhosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF
Sonogashira Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂PPh₃, XantphosEt₃N, DIPEATHF, DMF

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 10:1 v/v) to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-3 mol%), the ligand (if necessary), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the vessel and heat with stirring at the appropriate temperature (typically 80-120 °C) until the starting material is consumed.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic phase and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography.

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add the base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product via flash chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: This compound Coupling Partner Base setup Assemble Reaction under Inert Atmosphere reagents->setup catalyst Prepare Catalyst System: Pd Source + Ligand catalyst->setup solvent Degas Solvent solvent->setup heat Heat and Stir setup->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench dry Dry and Concentrate quench->dry purify Column Chromatography dry->purify product Characterize Pure Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions.

Catalyst_Selection start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C≡) start->sonogashira ligand_suzuki Use Bulky, Electron-Rich Biarylphosphine Ligands (e.g., XPhos, SPhos) suzuki->ligand_suzuki ligand_buchwald Use Bulky, Electron-Rich Biarylphosphine Ligands (e.g., RuPhos, BrettPhos) buchwald->ligand_buchwald ligand_sonogashira Use Phosphine Ligands (e.g., PPh3, Xantphos) sonogashira->ligand_sonogashira precatalyst Consider Modern Precatalysts (e.g., Buchwald G3/G4) ligand_suzuki->precatalyst ligand_buchwald->precatalyst

Caption: A decision tree for catalyst and ligand selection.

Troubleshooting_Tree start Low or No Product Yield? check_conversion Is Starting Material Consumed? start->check_conversion Yes no_conversion Low/No Conversion check_conversion->no_conversion No yes_conversion Starting Material Consumed check_conversion->yes_conversion Yes side_products Are there significant side products? hydrodehalogenation Hydrodehalogenation? side_products->hydrodehalogenation Yes homocoupling Homocoupling? side_products->homocoupling Yes increase_temp Increase Temperature no_conversion->increase_temp change_catalyst Use More Active Catalyst/Ligand no_conversion->change_catalyst change_base Use Stronger Base no_conversion->change_base yes_conversion->side_products optimize_conditions Optimize for Faster Reductive Elimination hydrodehalogenation->optimize_conditions degas Thoroughly Degas and Use Inert Atmosphere homocoupling->degas

Caption: A troubleshooting decision tree for common cross-coupling issues.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the 1H and 13C NMR Analysis of 1-Chloro-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of the 1H and 13C NMR spectra of 1-Chloro-7-fluoroisoquinoline, offering insights into the influence of substituent effects on the chemical shifts within the isoquinoline scaffold. While specific experimental data for this compound is not publicly available, this guide leverages data from structurally similar analogues to provide a robust comparative framework.

Elucidating Molecular Architecture: The Power of NMR

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom within a molecule. For organic compounds, 1H and 13C NMR are the most utilized techniques.

  • 1H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters include chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J).

  • 13C NMR (Carbon-13 NMR): This method reveals the number of different types of carbon atoms in a molecule and their chemical environment. Typically, 13C spectra are proton-decoupled, meaning each unique carbon atom appears as a single line.

Comparative NMR Data of Substituted Isoquinolines

Due to the absence of publicly available NMR data for this compound, this guide presents a comparative analysis of related substituted isoquinolines. The following tables summarize the expected 1H and 13C NMR chemical shifts for this compound based on data from chloro- and fluoro-substituted isoquinoline analogues. These comparisons allow for the prediction of how the electron-withdrawing effects of chlorine and fluorine atoms, as well as their positions on the isoquinoline ring, influence the spectral data.

Table 1: Predicted 1H NMR Chemical Shifts (δ, ppm) for this compound and Comparison with Analogues

Proton Predicted Chemical Shift (δ, ppm) for this compound 1-Chloroisoquinoline 7-Fluoroisoquinoline
H-37.5 - 7.7~7.6~7.5
H-48.1 - 8.3~8.2~8.1
H-57.8 - 8.0~7.9~7.7 (dd)
H-67.4 - 7.6~7.5~7.3 (ddd)
H-87.9 - 8.1~8.0~7.9 (dd)

Note: Predicted values are estimates based on the additive effects of the substituents. Actual values may vary. Data for analogues is sourced from publicly available spectral databases.

Table 2: Predicted 13C NMR Chemical Shifts (δ, ppm) for this compound and Comparison with Analogues

Carbon Predicted Chemical Shift (δ, ppm) for this compound 1-Chloroisoquinoline 7-Fluoroisoquinoline
C-1150 - 152~151~152
C-3120 - 122~121~120
C-4142 - 144~143~142
C-4a127 - 129~128~127
C-5128 - 130~129~125 (d)
C-6115 - 117 (d)~127~114 (d)
C-7162 - 165 (d)~130~163 (d)
C-8125 - 127 (d)~128~126 (d)
C-8a135 - 137~136~136

Note: Predicted values are estimates. The notation '(d)' indicates a doublet, which arises from coupling with the fluorine atom. Data for analogues is sourced from publicly available spectral databases.

Experimental Protocol for NMR Analysis

The following provides a detailed methodology for acquiring high-quality 1H and 13C NMR spectra of substituted isoquinolines.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • The spectrometer needs to be properly tuned and the magnetic field shimmed to ensure high resolution and spectral quality.

3. 1H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for aromatic compounds.

  • Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

  • Number of Scans: The number of scans will depend on the sample concentration, but typically ranges from 8 to 64 scans.

4. 13C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon.

  • Spectral Width: A wider spectral width of around 200-250 ppm is necessary for 13C NMR.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova).

  • Processing steps include Fourier transformation, phase correction, and baseline correction.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Logical Workflow of NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1H NMR Experiment Spectrometer->H1_NMR C13_NMR 13C NMR Experiment Spectrometer->C13_NMR FID_H1 1H FID H1_NMR->FID_H1 FID_C13 13C FID C13_NMR->FID_C13 Processing_H1 Processing (FT, Phasing, Baseline Correction) FID_H1->Processing_H1 Processing_C13 Processing (FT, Phasing, Baseline Correction) FID_C13->Processing_C13 Spectrum_H1 1H NMR Spectrum Processing_H1->Spectrum_H1 Spectrum_C13 13C NMR Spectrum Processing_C13->Spectrum_C13 Interpretation Interpretation (Chemical Shift, Coupling, Multiplicity) Spectrum_H1->Interpretation Spectrum_C13->Interpretation Structure Structural Elucidation Interpretation->Structure

Caption: Logical workflow for NMR analysis.

This guide provides a foundational understanding of the 1H and 13C NMR analysis of this compound through a comparative approach with its analogues. The provided experimental protocol and logical workflow serve as a practical resource for researchers engaged in the structural characterization of novel organic molecules.

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1-Chloro-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the structural elucidation of novel heterocyclic compounds is a critical step. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable information about a molecule's mass and fragmentation pattern. This guide offers a comparative analysis of the predicted electron impact (EI) mass spectrometry fragmentation of 1-Chloro-7-fluoroisoquinoline, a halogenated derivative of the versatile isoquinoline core. Due to a lack of publicly available experimental data for this specific molecule, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry for aromatic and halogenated compounds.

Predicted Fragmentation Profile of this compound

The mass spectrum of this compound is anticipated to be characterized by a prominent molecular ion peak owing to the stability of the aromatic system. The presence of two different halogen atoms, chlorine and fluorine, is expected to dictate the primary fragmentation pathways. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 peaks for chlorine-containing fragments.

Below is a table summarizing the predicted major ions and their mass-to-charge ratios (m/z) for the most abundant isotopes (³⁵Cl and ¹⁹F).

Predicted Ion Structure m/z (for ³⁵Cl) Proposed Fragmentation Step
[M]⁺This compound181Molecular Ion
[M+2]⁺This compound (³⁷Cl)183Isotopic Peak
[M-Cl]⁺7-Fluoroisoquinoline cation146Loss of Chlorine radical
[M-F]⁺1-Chloroisoquinoline cation162Loss of Fluorine radical
[M-HCN]⁺Chlorofluoronaphthalene cation154Loss of Hydrogen Cyanide
[C₈H₄F]⁺Fluorobenzonitrile cation121Loss of CCl and HCN
[C₈H₄Cl]⁺Chlorobenzonitrile cation137Loss of CF and HCN

Comparative Fragmentation: Isoquinoline vs. This compound

The introduction of halogen substituents significantly alters the fragmentation pattern compared to the parent isoquinoline molecule. The primary differences are highlighted below.

Feature Isoquinoline This compound (Predicted)
Molecular Ion (m/z) 129181 (and 183 due to ³⁷Cl)
Primary Fragmentation Loss of HCN (m/z 102)Loss of Cl (m/z 146) and F (m/z 162)
Isotopic Peaks NoneProminent M+2 peak for chlorine-containing fragments
Key Fragment Ions m/z 102, 76, 51m/z 146, 162, 154

Experimental Protocol: Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC-MS)

To acquire a mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an electron impact (EI) ion source would be a suitable method.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Ion Source: Electron Impact (EI) at 70 eV.

  • GC Column: A non-polar or medium-polarity column (e.g., HP-5ms, DB-5) would be appropriate for this type of aromatic compound.

Method:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or methanol.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry:

    • Ion Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 300.

    • Acquisition Mode: Full scan.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade of this compound under electron impact.

fragmentation_pathway M [C₉H₅ClFN]⁺˙ m/z = 181/183 F1 [C₉H₅FN]⁺ m/z = 146 M->F1 - Cl˙ F2 [C₉H₅ClN]⁺ m/z = 162/164 M->F2 - F˙ F3 [C₈H₄FN]⁺ m/z = 121 F1->F3 - HCN F4 [C₈H₄ClN]⁺ m/z = 137/139 F2->F4 - HCN

Caption: Predicted EI fragmentation of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to fully elucidate the fragmentation pathways. The methodologies and comparative data presented here serve as a valuable resource for researchers engaged in the analysis and characterization of novel halogenated heterocyclic compounds.

Comparative Analysis of Chloroquinoline Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activity of substituted chloroquinoline derivatives reveals their significant potential as anticancer therapeutics. While specific data on 1-Chloro-7-fluoroisoquinoline derivatives remain scarce in publicly available literature, extensive research on analogous compounds, particularly 7-chloroquinoline derivatives, provides valuable insights into their mechanisms of action and therapeutic efficacy. This guide objectively compares the performance of various chloroquinoline derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The core structure of quinoline and its derivatives is a recurring motif in a multitude of biologically active compounds. The addition of a chlorine atom, particularly at the 7th position, has been a cornerstone in the development of potent antimalarial drugs and, more recently, has shown promise in the realm of oncology. These compounds often exhibit cytotoxic effects against a range of cancer cell lines, with research pointing towards mechanisms that include the inhibition of critical cellular signaling pathways.

Comparative Efficacy of 7-Chloroquinoline Derivatives

Multiple studies have synthesized and evaluated series of 7-chloroquinoline derivatives, demonstrating a breadth of anticancer activity. A notable study explored a series of novel 7-chloroquinoline derivatives bearing a benzenesulfonamide moiety. These compounds were evaluated for their in-vitro anticancer activity against breast cancer, skin cancer, and neuroblastoma cell lines. Compound 17 from this series emerged as a particularly potent derivative, exhibiting lower IC50 values than the reference drug Doxorubicin in all three cell lines.[1]

Another investigation into 7-chloroquinoline-1,2,3-triazoyl carboxamides (QTCA) highlighted their dose-dependent cytotoxic effects on both hormonal-dependent (MCF-7) and hormonal-independent (MDA-MB-231) breast cancer cells. The derivative QTCA-1 was the most active against MDA-MB-231 cells, with IC50 values of 20.60 µM, 20.42 µM, and 19.91 µM at 24, 48, and 72 hours of treatment, respectively.[2] This study also observed a significant induction of apoptosis in the hormonal-independent breast cancer cells.[2]

Further research on 7-chloroquinoline hydrazones identified them as a promising class of experimental anticancer drugs. These compounds displayed good cytotoxic activity across a wide panel of cancer cell lines from nine different tumor types, with some derivatives showing submicromolar GI50 values.[3]

The following table summarizes the cytotoxic activity of selected 7-chloroquinoline derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference DrugReference Drug IC50 (µM)Source
Compound 17 (benzenesulfonamide derivative)Breast Cancer64.41Doxorubicin82.53[1]
Compound 17 (benzenesulfonamide derivative)Skin Cancer75.05Doxorubicin88.32[1]
Compound 17 (benzenesulfonamide derivative)Neuroblastoma30.71Doxorubicin73.72[1]
QTCA-1 (triazoyl carboxamide)MDA-MB-231 (Breast)19.91 (at 72h)--[2]
Compound 2 (benzenesulfonamide hybrid)LoVo (Colorectal)28.82 µg/mlDCF>100 µg/ml[4]
Compound 17 (benzenesulfonamide hybrid)MDA-MB231 (Breast)26.54 µg/mlDCF>100 µg/ml[4]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of these chloroquinoline derivatives is often attributed to their ability to interfere with crucial cellular signaling pathways. Molecular docking studies have suggested that some of these compounds may act as inhibitors of phosphoinositide 3-kinase (PI3K).[1][4] The PI3K pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.

Another study involving 7-chloroquinoline-1,2,3-triazoyl carboxamides suggested a high affinity of the QTCA-1 derivative for PARP-1, Scr, and PI3K/mTOR targets through molecular docking.[2] These targets are all key players in cell survival and proliferation pathways.

The proposed mechanism of PI3K inhibition by certain 7-chloroquinoline derivatives is illustrated in the following diagram:

PI3K_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Chloroquinoline 7-Chloroquinoline Derivative Chloroquinoline->PI3K Inhibition

Caption: Proposed inhibitory action of 7-chloroquinoline derivatives on the PI3K signaling pathway.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds typically involves standardized in-vitro assays.

In-vitro Cytotoxic Screening:

A common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays to determine cell viability. The general workflow is as follows:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized chloroquinoline derivatives for a defined period (e.g., 24, 48, or 72 hours). A reference drug and a vehicle control (e.g., DMSO) are also included.

  • MTT Assay: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[4]

The following diagram illustrates the typical workflow for evaluating the in-vitro cytotoxicity of the synthesized compounds:

Cytotoxicity_Workflow A 1. Seed Cancer Cells in 96-well plates B 2. Treat with Chloroquinoline Derivatives (various conc.) A->B C 3. Incubate for 24, 48, or 72 hours B->C D 4. Add MTT Reagent & Incubate C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 Values F->G

Caption: Standard workflow for in-vitro cytotoxicity testing of chemical compounds.

Conclusion

References

Comparative Analysis of 1-Chloro-7-fluoroisoquinoline and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and natural products. The strategic introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comparative overview of the characterization data for 1-Chloro-7-fluoroisoquinoline and related chlorinated and fluorinated heterocyclic compounds, offering a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents. Due to the limited availability of public data on a series of novel this compound derivatives, this guide leverages data from structurally similar compounds to provide a relevant comparative context.

Physicochemical and Spectral Data Comparison

The following table summarizes key physicochemical and spectral data for this compound and selected analogous compounds. This comparative data is essential for the identification and characterization of newly synthesized molecules in this class.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectral Data
This compound C₉H₅ClFN181.59Not ReportedMS (Predicted): [M+H]⁺ m/z 182.0167[1]
1-Chloro-7-methoxyisoquinoline-6-carbonitrile C₁₁H₇ClN₂O218.64Not ReportedMS (Calculated): 218.0247[2]
7-Chloro-1-hydroxyisoquinoline C₉H₆ClNO179.60Not Reported¹H NMR (400 MHz, CD₃OD) δ: 8.24 (d, J=2.27 Hz, 1H), 7.67 (d, J=2.01 Hz, 1H), 7.66 (s, 1H), 7.18 (d, J=7.05 Hz, 1H), 6.66 (d, J=7.05 Hz, 1H). ¹³C NMR (101 MHz, DMSO-d₆) δ: 160.72, 136.55, 132.43, 130.77, 129.52, 128.54, 127.21, 125.62, 104.05. MS (LC/MS) m/z: 180 [M+H]⁺[3]
A Representative 7-Chloroquinoline Sulfonamide Derivative Not SpecifiedNot SpecifiedNot Reported¹³C NMR (126 MHz, DMSO-d₆) δ: 174.7, 154.7, 152.3, 147.7, 142.6, 140.9, 137.7, 129.8, 129.3, 128.5, 127.4, 127.0, 126.4, 125.6, 123.8, 123.0, 118.5, 108.6[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are representative methodologies for the synthesis and characterization of halogenated isoquinoline and quinoline derivatives, compiled from various sources.

General Synthesis of 7-Chloro-1-hydroxyisoquinoline[3]

A solution of (E)-3-(4-chlorophenyl)acrylic acid and triethylamine in benzene is treated with diphenyl phosphate azide (DPPA). The resulting intermediate azide is then dissolved in 1,2-dichloroethane and heated to reflux for 3 hours. After cooling, the precipitated solid is collected by filtration and washed to yield 7-chloroisoquinolin-1(2H)-one.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to elucidate the structures of novel compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.[5][6] Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass of the synthesized compounds and confirm their elemental composition.[7]

  • Infrared (IR) Spectroscopy: IR spectra are recorded using a FTIR spectrophotometer to identify characteristic functional groups present in the molecule.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of novel heterocyclic compounds.

G A Starting Materials (e.g., Substituted Phenylacetic Acid) B Chemical Synthesis (e.g., Cyclization, Halogenation) A->B C Purification (e.g., Column Chromatography, Recrystallization) B->C D Structure Elucidation C->D E NMR Spectroscopy (¹H, ¹³C, ¹⁹F) D->E F Mass Spectrometry (HRMS) D->F G IR Spectroscopy D->G H Final Characterized Compound E->H F->H G->H

Synthesis and Characterization Workflow

Potential Signaling Pathway Involvement

While specific signaling pathway data for novel this compound compounds is not yet available, related chloroquinoline derivatives have been investigated for their anticancer activities.[8][9] For instance, certain chloroquinoline-benzenesulfonamide hybrids have shown cytotoxic effects against various cancer cell lines, with molecular docking studies suggesting potential inhibition of enzymes like PI3K.[8]

The diagram below conceptualizes a hypothetical signaling pathway that could be modulated by such compounds, leading to an anti-cancer effect.

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Therapeutic Agent A Growth Factor Receptor B PI3K A->B C Akt B->C D mTOR C->D E Cell Proliferation & Survival D->E F This compound Derivative F->B Inhibition

Hypothetical PI3K Pathway Inhibition

This guide serves as a foundational resource for researchers working with this compound and related compounds. The provided comparative data and experimental protocols are intended to facilitate the design, synthesis, and characterization of novel derivatives with potential therapeutic applications. As more research on this specific class of compounds becomes available, this guide will be updated accordingly.

References

Unveiling the Solid-State Architecture of 1-Chloro-7-fluoroisoquinoline Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is fundamental to elucidating its function and spearheading the design of novel therapeutic agents. This guide offers a comprehensive comparison of single-crystal X-ray diffraction and alternative analytical techniques for characterizing the crystal structure of 1-Chloro-7-fluoroisoquinoline and its derivatives, a class of compounds with significant potential in medicinal chemistry.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), this guide leverages crystallographic data from closely related chloroquinoline and isoquinoline derivatives to provide a comparative analysis. This approach allows for the anticipation of structural features and highlights the importance of experimental determination for novel compounds.

Comparative Analysis of Crystallographic Data

To illustrate the structural nuances within this class of compounds, the following table summarizes key crystallographic parameters for representative chloroquinoline and isoquinoline derivatives. This data provides a baseline for what might be expected for this compound and allows for a comparison of how different substituents influence the crystal packing and molecular geometry.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
(E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-oneC₁₉H₁₄ClFN₂O₂TriclinicP-18.98939.532410.191795.17896.532116.393767.42N/A
1-(1-Chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chlorideC₁₃H₁₉ClNO₂⁺ · Cl⁻MonoclinicP2₁/c15.6328.54311.23490108.54901421.9N/A
(R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinolineC₁₂H₁₇NO₃OrthorhombicP2₁2₁2₁7.23412.34513.4569090901201.2[1]

Alternative Structural Characterization Methods

While single-crystal X-ray diffraction provides the most definitive three-dimensional structure, other techniques offer valuable, complementary information, especially when suitable single crystals cannot be obtained.

TechniqueInformation ProvidedAdvantagesLimitations
Powder X-ray Diffraction (PXRD) Crystalline phase identification, lattice parameters, and assessment of sample purity.[2]Rapid analysis of polycrystalline materials.[2]Does not provide detailed atomic coordinates or molecular conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, and through-space correlations (NOESY) can provide information on molecular conformation in solution.Provides detailed information about the molecule's structure in solution, which may be more biologically relevant.Does not provide information on the crystal packing and intermolecular interactions in the solid state.
Computational Modeling Theoretical prediction of molecular geometry and crystal packing.Can provide insights when experimental data is unavailable and can aid in the interpretation of experimental results.Predictions must be validated by experimental data.

Experimental Protocols

Synthesis of 1-Chloroisoquinoline Derivatives

The synthesis of 1-chloroisoquinoline derivatives often starts from the corresponding isoquinoline-N-oxide. A general procedure involves the treatment of the N-oxide with phosphoryl chloride (POCl₃).

Generalized Synthesis Protocol:

  • Under ice-bath cooling, slowly add phosphoryl chloride to isoquinoline-N-oxide.[3]

  • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours.[3]

  • After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.[3]

  • Carefully quench the residue with ice water and extract the product with an organic solvent such as dichloromethane.[3]

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent.[3]

  • Purify the crude product by column chromatography on silica gel.[3]

Single-Crystal X-ray Diffraction (SC-XRD)

Obtaining a high-quality single crystal is the most critical and often the most challenging step in determining the X-ray crystal structure.

Generalized SC-XRD Protocol:

  • Crystal Growth: Grow single crystals of the this compound derivative from a supersaturated solution using techniques like slow evaporation of a solvent, vapor diffusion, or slow cooling.[2]

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[2]

  • Data Collection: Place the mounted crystal in an X-ray diffractometer and irradiate it with a monochromatic X-ray beam. Collect a series of diffraction patterns as the crystal is rotated.[2]

  • Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem using direct or Patterson methods to generate an initial electron density map.[2]

  • Structure Refinement: Build an atomic model into the electron density map and refine it against the experimental data to obtain the final, high-resolution crystal structure.[2]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and crystallographic analysis processes.

Synthesis_Workflow Start Isoquinoline Derivative N_Oxidation N-Oxidation Start->N_Oxidation Chlorination Chlorination with POCl₃ N_Oxidation->Chlorination Purification Purification Chlorination->Purification Product This compound Derivative Purification->Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Crystallography_Workflow cluster_experiment Experimental Steps cluster_analysis Data Analysis Crystal_Growth Crystal Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: The experimental workflow for determining a crystal structure via X-ray diffraction.

References

A Comparative Analysis of Fluorinated vs. Chlorinated Isoquinolines in Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Halogenation, particularly the introduction of fluorine and chlorine, is a common strategy to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides a comparative analysis of fluorinated and chlorinated isoquinolines, offering experimental data and detailed protocols to aid researchers in drug design and development.

The strategic placement of fluorine or chlorine on the isoquinoline ring can significantly impact a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. While both are halogens, their distinct electronic and steric properties lead to different outcomes in a biological system.

Physicochemical and Pharmacological Properties: A Comparative Overview

The decision to incorporate fluorine versus chlorine into an isoquinoline-based drug candidate is nuanced and highly dependent on the specific therapeutic target and desired pharmacological profile. The following tables summarize key comparative data, drawing from studies on various isoquinoline derivatives.

Table 1: Comparative Physicochemical Properties of Halogenated Compounds
PropertyFluorine SubstitutionChlorine SubstitutionKey Differences & Implications
Lipophilicity (logD) Generally lower increaseSignificantly higher increaseChlorinated compounds are typically more lipophilic, which can impact solubility, permeability, and plasma protein binding.[1]
Solubility Often improves solubility relative to the parent compoundGenerally decreases solubility relative to the parent compoundFluorination can be a strategy to enhance the aqueous solubility of a drug candidate.[1]
pKa Can lower the pKa of nearby basic nitrogens due to high electronegativity[2]Has a less pronounced effect on pKa compared to fluorineModulation of pKa can affect the ionization state at physiological pH, influencing solubility and target engagement.[2]
Table 2: Comparative Biological and Pharmacokinetic Properties
PropertyFluorinated IsoquinolinesChlorinated IsoquinolinesKey Differences & Implications
Binding Affinity (pIC50) Variable, can increase or decrease activityOn average, slightly more active than fluorinated counterparts[1]The choice of halogen for optimal binding is target-dependent and requires empirical validation.
Metabolic Stability Generally more metabolically stable due to the strong C-F bond[2][3]Can be susceptible to oxidative metabolismFluorination is a common strategy to block metabolic hotspots and increase a compound's half-life.[2][4]
Toxicity (pCC50) Generally less toxicShowed a statistically significant increase in toxicity in a large matched-pair analysis[1]This suggests fluorination might offer a better safety profile in some cases.
Table 3: Case Study - Halogenated Indenoisoquinoline Topoisomerase I Poisons
CompoundSubstitutionTopoisomerase I Poisoning Activity ScoreCytotoxicity (NCI-60 Mean Graph Midpoint, GI50 in µM)
Analog 1 3-Fluoro++0.25
Analog 2 3-Chloro+++0.16
Analog 3 2,3-Difluoro+/++>10
Analog 4 2,3-Dichloro+/++>10

Data adapted from a study on indenoisoquinoline topoisomerase I poisons.[3] The Top1 poisoning activity is a qualitative score from + to ++++, with ++++ being the most potent.

This case study illustrates that while chlorine can lead to higher potency in some instances, the position of halogenation is critical, and di-halogenation can be detrimental to activity.[3]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the impact of these halogenated compounds.

G cluster_0 Cellular Response cluster_1 PI3K/Akt/mTOR Pathway Proliferation Cell Proliferation Survival Cell Survival Apoptosis Apoptosis PI3K PI3K Akt Akt PI3K->Akt Akt->Apoptosis Inhibits mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes mTOR->Survival Promotes Isoquinoline Halogenated Isoquinoline Inhibitor Isoquinoline->PI3K Inhibition G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 MTT Assay & Data Analysis Stock Stock Solution (in DMSO) Dilutions Serial Dilutions in Media Stock->Dilutions Seed Seed Cells (96-well plate) Incubate1 Incubate 24h Seed->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read Absorbance (490 nm) Add_DMSO->Read Calculate Calculate % Viability & Determine IC50 Read->Calculate

References

A Comparative Guide to Validating the Structure of a Synthesized 1-Chloro-7-fluoroisoquinoline Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a newly synthesized molecule's structure is a critical step in the journey from lab to clinic. This guide provides an objective comparison of primary and alternative analytical techniques for the structural validation of a synthesized 1-Chloro-7-fluoroisoquinoline analog, a scaffold of interest in medicinal chemistry.[1][2] We present supporting data, detailed experimental protocols, and a comprehensive workflow to ensure structural fidelity.

Primary Analytical Techniques for Structural Elucidation

The foundational methods for determining the structure of a novel organic compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Together, they provide a detailed picture of the molecular framework, mass, and functional groups present.

Technique Information Provided Sample Data for this compound (Expected) Advantages Limitations
¹H NMR Maps the proton framework; shows chemical environment, connectivity (via coupling), and relative number of protons.Aromatic protons (δ 7.0-8.5 ppm) showing distinct splitting patterns due to chloro and fluoro substitution.High resolution; provides detailed connectivity information.Complex spectra for large molecules; solvent choice is crucial.
¹³C NMR Identifies all unique carbon atoms and their chemical environment.Aromatic carbons (δ 110-150 ppm); carbons bonded to Cl and F will show characteristic shifts.Directly observes the carbon skeleton.Low natural abundance of ¹³C requires longer acquisition times.
Mass Spec (HRMS) Provides the exact molecular weight and allows for the determination of the molecular formula.[3]Molecular Ion Peak (M+) at m/z corresponding to C₉H₅ClFN.High sensitivity and accuracy for molecular formula determination.[3]Fragmentation can be complex to interpret; does not provide stereochemical information.[4]
FTIR Identifies the presence of specific functional groups based on vibrational frequencies.[5]C=N stretch (~1620 cm⁻¹), C-Cl stretch (~750 cm⁻¹), C-F stretch (~1100 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹).Fast, non-destructive, and excellent for identifying key functional groups.[6]Provides limited information about the overall molecular skeleton; not suitable for distinguishing isomers with the same functional groups.
Alternative and Confirmatory Techniques

While the primary techniques are powerful, certain structural questions may require additional, often more definitive, methods.

Technique Information Provided When to Use Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Provides detailed correlation data between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming the assembly of molecular fragments.[7][8]For complex structures where 1D NMR spectra are ambiguous or overcrowded.[9]Unambiguously establishes bond connectivity and spatial relationships.Requires more instrument time and expertise in spectral interpretation.
Single-Crystal X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a molecule, including absolute stereochemistry.[10][11]When the absolute configuration of a chiral center must be determined or when NMR/MS data is inconclusive.Provides the definitive, unambiguous molecular structure.[10][12]Requires a suitable single crystal, which can be difficult and time-consuming to grow.[12]
Elemental Analysis (CHNX) Quantitatively determines the mass percentages of Carbon, Hydrogen, Nitrogen, and Halogens (X).[13]As a fundamental confirmation of the empirical and molecular formula, and to assess sample purity.[14]Provides robust, quantitative data to confirm the elemental composition.[3]Does not provide information on connectivity or isomerism; requires a highly pure sample.[13]

Experimental Protocols

NMR Spectroscopy (¹H, ¹³C, and 2D)
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound analog in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, 256-1024 scans are typically required.

  • 2D NMR Acquisition : For COSY, HSQC, and HMBC experiments, use standard, instrument-provided pulse programs. The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate signal-to-noise.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. For ¹H spectra, integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation : Use a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition : Infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis : Identify the molecular ion peak ([M+H]⁺ or M⁺·). Use the instrument's software to calculate the exact mass and determine the elemental composition. The calculated mass should be within 5 ppm of the theoretical mass for the proposed formula (C₉H₅ClFN).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : If the sample is a solid, a small amount can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, grind a small amount of the sample with dry KBr powder and press it into a thin pellet.

  • Instrumentation : Use a standard FTIR spectrometer.

  • Acquisition : Collect a background spectrum of the empty sample compartment (or pure KBr pellet). Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule. Compare these to standard correlation charts.

Single-Crystal X-ray Crystallography
  • Crystal Growth : Grow a single crystal of the compound. This is often the most challenging step and may involve slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection : Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K). Collect the diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine this model against the experimental data to determine the final atomic positions and thermal parameters.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the comprehensive structural validation of a newly synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Analysis cluster_secondary Confirmatory & Advanced Analysis cluster_conclusion Final Validation start Synthesized Compound (this compound) purification Purification (e.g., Column Chromatography) start->purification H_NMR 1H NMR purification->H_NMR Initial Analysis C_NMR 13C NMR purification->C_NMR Initial Analysis MS HRMS purification->MS Initial Analysis FTIR FTIR purification->FTIR Initial Analysis proposed Proposed Structure H_NMR->proposed C_NMR->proposed MS->proposed FTIR->proposed TwoD_NMR 2D NMR (COSY, HMBC) confirmed Structure Confirmed TwoD_NMR->confirmed XRay X-Ray Crystallography XRay->confirmed EA Elemental Analysis EA->confirmed proposed->TwoD_NMR proposed->XRay Need Absolute Structure? proposed->EA Purity/Formula Check? proposed->confirmed Data Consistent?

Caption: Workflow for structural elucidation of a novel synthesized compound.

By systematically applying this combination of analytical techniques and following a logical workflow, researchers can confidently validate the structure of synthesized analogs such as this compound, ensuring the integrity of the compounds that advance into further stages of drug discovery and development.

References

A Researcher's Guide to In Vitro Profiling of 1-Chloro-7-fluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key in vitro assay protocols for evaluating compounds derived from the 1-Chloro-7-fluoroisoquinoline scaffold. Leveraging data from structurally similar chloroquinoline and fluoroquinolone analogs, this document outlines methodologies for assessing potential anticancer and kinase inhibitory activities.

While specific preclinical data on this compound derivatives are limited in publicly available literature, extensive research on related chloroquinolines provides a strong predictive framework for their potential biological activities. These analogs have demonstrated significant efficacy as anticancer agents, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of key cellular kinases. This guide details the experimental protocols to explore these potential mechanisms of action.

Comparative In Vitro Assay Performance

To effectively screen and characterize novel derivatives of this compound, a tiered approach to in vitro testing is recommended. The following table summarizes key assays, their purpose, and representative quantitative data for hypothetical compounds (Cpd-A, Cpd-B) and a standard reference compound, Etoposide, based on findings for analogous structures.

Assay Type Purpose Cell Line Metric Cpd-A Cpd-B Etoposide (Ref.)
Cytotoxicity Assess broad anti-proliferative activityHeLa (Cervical Cancer)IC50 (µM)5.215.82.5
A549 (Lung Cancer)IC50 (µM)8.122.43.1
Apoptosis Induction Quantify programmed cell deathHeLa% Apoptotic Cells65%30%75%
Caspase-3/7 Activity Measure key executioner caspase activityHeLaFold Increase4.52.15.2
Kinase Inhibition Determine inhibitory effect on a specific kinaseRecombinant PI3KIC50 (nM)150850N/A

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility and accurate comparison of results.

Cell Viability/Cytotoxicity Assay (Sulforhodamine B - SRB)

This assay assesses cell proliferation and cytotoxicity by measuring cellular protein content.

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash away unbound dye and air dry the plates. Solubilize the bound SRB with Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a plate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HeLa cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat HeLa cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) is quantified.

Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay measures the inhibition of a specific kinase, such as PI3K.

Materials:

  • Recombinant human PI3K enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compounds

  • Assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate.

  • Kinase Reaction: Prepare a master mix of the assay buffer, PI3K enzyme, and substrate. Dispense this mixture into the wells.

  • Reaction Initiation and Incubation: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. A higher signal indicates greater inhibition of kinase activity (less ATP consumed). The IC50 value is determined from the dose-response curve.[1]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_workflow General In Vitro Screening Workflow start Start: Compound Library of This compound Derivatives cytotoxicity Primary Screen: Cytotoxicity Assay (SRB) on Cancer Cell Lines start->cytotoxicity active_compounds Identify Active Compounds (IC50 < 20 µM) cytotoxicity->active_compounds apoptosis Secondary Screen: Apoptosis Assay (Annexin V/PI) active_compounds->apoptosis If cytotoxic kinase Biochemical Screen: Kinase Inhibition Assay (e.g., PI3K) active_compounds->kinase If cytotoxic mechanism Mechanism of Action Studies: Cell Cycle Analysis, Western Blot apoptosis->mechanism kinase->mechanism lead Lead Compound Identification mechanism->lead

Caption: A typical workflow for the in vitro screening of novel compounds.

G cluster_pathway Hypothetical Signaling Pathway Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis compound This compound Derivative compound->pi3k Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Chloro-7-fluoroisoquinoline: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-Chloro-7-fluoroisoquinoline, a halogenated aromatic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are based on established best practices for the disposal of similar halogenated organic substances and information derived from the SDS of structurally related compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate Personal Protective Equipment (PPE). Based on data from similar compounds, this substance should be treated as hazardous.[1][2]

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemical-resistant gloves should be worn.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat is necessary to protect skin and clothing.

  • Respiratory Protection: All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

Core Disposal Protocol

The fundamental principle for the disposal of this compound is to manage it as regulated hazardous waste. It is crucial to segregate it from non-halogenated chemical waste to ensure proper disposal and to prevent potentially dangerous reactions.[3][4][5]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Clearly identify all waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.

    • This waste must be segregated into a designated container for "Halogenated Organic Waste."[3][5] Do not mix with non-halogenated solvents or other waste streams.[3][5]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container specifically for halogenated organic waste. The container must have a secure, tightly-sealing cap.

    • The container must be in good condition and appropriate for the type of waste (solid or liquid).

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.

    • Indicate the approximate concentration and quantity of the waste.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

    • Ensure the storage area is cool, dry, and well-ventilated.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste.

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4]

Hazard Profile of Structurally Similar Compounds

Hazard Statement1-Chloroisoquinoline[2]7-Bromo-1-chloroisoquinoline[1]1-Chloro-7-trifluoromethyl-isoquinoline[6]
Acute Oral Toxicity Harmful if swallowed-No data available
Acute Dermal Toxicity Harmful in contact with skin-No data available
Skin Corrosion/Irritation Causes skin irritationCauses skin irritationNo data available
Serious Eye Damage/Irritation Causes serious eye irritationCauses serious eye irritationNo data available
Respiratory Irritation May cause respiratory irritationMay cause respiratory irritationNo data available

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the institutional procedures for hazardous waste management. Neutralization or other chemical treatment should not be attempted without specific, validated protocols and should only be performed by trained personnel. The primary and recommended protocol is collection and disposal by a certified hazardous waste management service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as 'Halogenated Organic Waste' B->C D Use Designated, Leak-Proof, Chemically Compatible Container C->D E Label Container: 'Hazardous Waste' 'Waste this compound' D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H End: Professional Disposal G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 1-Chloro-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 1-Chloro-7-fluoroisoquinoline. The following procedural guidance is based on established safety protocols for analogous halogenated isoquinolines and is intended to supplement, not replace, a thorough review of a substance-specific Safety Data Sheet (SDS) should one become available.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[5]Protects against splashes and airborne particles that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact which can lead to irritation or absorption of the chemical.
Respiratory Protection Use in a certified chemical fume hood.[5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of airborne particles or vapors.

Safe Handling Protocol

Adherence to a strict handling protocol is crucial to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe Proceed if hazards understood prep_area Prepare & Verify Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound in Fume Hood prep_area->handle_weigh Begin experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon After experiment completion cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-7-fluoroisoquinoline
Reactant of Route 2
Reactant of Route 2
1-Chloro-7-fluoroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.